Desmethyldiazepam-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPLHCDWDRPJGD-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675807 | |
| Record name | Nordiazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65891-80-7 | |
| Record name | Nordiazepam D5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065891807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordiazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desmethyldiazepam-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORDIAZEPAM D5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AW52S1E5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Desmethyldiazepam-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethyldiazepam-d5 (also known as Nordiazepam-d5), a deuterated analog of the benzodiazepine, Desmethyldiazepam. This isotopically labeled compound is of significant interest as an internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic, toxicological, and forensic studies.
Introduction
This compound is a stable, isotopically labeled version of Desmethyldiazepam, a primary active metabolite of several widely prescribed benzodiazepine drugs, including diazepam, chlordiazepoxide, and clorazepate. The incorporation of five deuterium atoms onto the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for the accurate and precise quantification of Desmethyldiazepam in complex biological matrices by correcting for variations during sample preparation and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 7-chloro-5-(phenyl-d5)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Synonyms | Nordiazepam-d5, Northis compound |
| Molecular Formula | C₁₅H₆D₅ClN₂O |
| Molecular Weight | Approximately 275.74 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 65891-80-7 |
Synthesis of this compound
While specific, detailed proprietary synthesis protocols are not widely published, a plausible synthetic route can be devised based on established benzodiazepine chemistry and deuteration techniques. The following proposed synthesis involves the condensation of a deuterated benzophenone derivative with an amino acid equivalent, followed by cyclization.
Proposed Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-amino-5-chlorobenzophenone-d5
The synthesis of the deuterated precursor is a critical step. This can be achieved through a Friedel-Crafts acylation of a deuterated benzene (benzene-d6) with 2-amino-5-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
To a solution of benzene-d6 in a suitable inert solvent (e.g., dichloromethane), add anhydrous aluminum chloride.
-
Slowly add 2-amino-5-chlorobenzoyl chloride to the mixture at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting 2-amino-5-chlorobenzophenone-d5 by column chromatography or recrystallization.
Step 2: Condensation and Cyclization to this compound
-
A mixture of 2-amino-5-chlorobenzophenone-d5 and glycine ethyl ester hydrochloride in pyridine is heated to reflux to form the intermediate Schiff base. The reaction progress is monitored by an appropriate chromatographic technique.
-
After the formation of the Schiff base, the pyridine is removed under vacuum.
-
The residue is dissolved in a suitable solvent like methanol, and a base such as sodium methoxide is added.
-
The mixture is heated to induce cyclization to form the 1,4-benzodiazepine ring.
-
Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.
-
The crude this compound is collected by filtration, washed, and dried.
-
Final purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and the location of the deuterium labels.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be similar to that of its non-deuterated analog, with the notable absence of signals corresponding to the protons on the phenyl ring. The remaining protons on the benzodiazepine ring system should be observable.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons in the deuterated phenyl ring will exhibit coupling to deuterium, resulting in characteristic multiplets, and their signals may be broader and have lower intensity compared to the non-deuterated analog.
Expected NMR Data (based on the non-deuterated analog)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~3.4 | s | CH₂ |
| ~7.0-7.6 | m | Aromatic Protons (non-deuterated ring) | |
| ~8.3 | s (broad) | NH | |
| ¹³C NMR | ~56 | CH₂ | |
| ~120-135 | Aromatic Carbons | ||
| ~165 | C=N | ||
| ~170 | C=O |
Note: The actual chemical shifts may vary depending on the solvent and instrument used. The signals for the deuterated phenyl ring protons will be absent in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound.
Electron Ionization Mass Spectrometry (EI-MS): EI-MS will show the molecular ion peak at m/z 275, corresponding to the deuterated compound. The fragmentation pattern will be similar to that of the non-deuterated analog, with a +5 Da shift for fragments containing the deuterated phenyl ring.
Tandem Mass Spectrometry (LC-MS/MS): In LC-MS/MS, specific multiple reaction monitoring (MRM) transitions are used for quantification.
LC-MS/MS Characterization Data
| Parameter | Desmethyldiazepam (Analyte) | This compound (Internal Standard) |
| Precursor Ion (m/z) | 271.1 | 276.1 |
| Product Ion 1 (m/z) | 193.1 | 198.1 |
| Product Ion 2 (m/z) | 243.1 | 248.1 |
Application as an Internal Standard in Bioanalysis
This compound is primarily used as an internal standard for the quantification of Desmethyldiazepam in biological samples. The following workflow outlines its application in a typical LC-MS/MS based bioanalytical method.
Bioanalytical Workflow Using this compound
Caption: Bioanalytical workflow for quantification using this compound.
Experimental Protocol: Bioanalytical Method
1. Sample Preparation
-
Thaw biological samples (e.g., plasma, urine) and calibration standards/quality control samples.
-
To a fixed volume of each sample (e.g., 100 µL), add a precise volume of this compound internal standard working solution of a known concentration.
-
Perform sample clean-up using one of the following methods:
-
Protein Precipitation (PPT): Add a protein precipitating agent (e.g., acetonitrile, methanol), vortex, and centrifuge.
-
Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent, vortex, and separate the organic layer.
-
Solid-Phase Extraction (SPE): Load the sample onto a conditioned SPE cartridge, wash away interferences, and elute the analyte and internal standard.
-
-
Evaporate the resulting supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
2. LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a suitable column (e.g., C18) using an appropriate mobile phase gradient.
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in MRM mode with the optimized transitions.
3. Data Analysis
-
Integrate the chromatographic peaks for both Desmethyldiazepam and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Desmethyldiazepam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Desmethyldiazepam in various research and clinical settings. This guide has provided a comprehensive overview of its synthesis and characterization, along with a detailed workflow for its application as an internal standard in bioanalytical methods. The use of this deuterated analog significantly enhances the quality and reproducibility of analytical data, which is crucial for drug development, therapeutic drug monitoring, and forensic investigations.
An In-depth Technical Guide to the Physicochemical Properties of Desmethyldiazepam-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Desmethyldiazepam-d5, an isotopically labeled form of a primary active metabolite of diazepam. This document is intended to serve as a crucial resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key processes and relationships.
This compound, also known as Nordazepam-d5, is a deuterated analog of desmethyldiazepam.[1] The substitution of hydrogen atoms with deuterium, a stable isotope, makes it a valuable tool in pharmacokinetic and metabolic studies, as it can be distinguished from its non-labeled counterpart by mass spectrometry.[1] It belongs to the benzodiazepine class of drugs, which are known for their anxiolytic, sedative, and muscle relaxant properties.[1]
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| IUPAC Name | 7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | [2][3] |
| CAS Number | 65891-80-7 | [1][2] |
| Molecular Formula | C₁₅H₆D₅ClN₂O | [2] |
| Molecular Weight | 275.74 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder or a neat solid.[2][4] | |
| Melting Point | 214-217°C | [4] |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] The non-deuterated form has a water solubility of approximately 50 mg/L at 25°C.[5] | |
| logP (Octanol/Water) | 2.9 (Computed) | [3] |
| pKa (Acid Dissociation Constant) | Strongest Acidic: 12.3 (Predicted for non-deuterated form) Strongest Basic: 2.85 (Predicted for non-deuterated form) | [6] |
Experimental Protocols
The determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experimental procedures.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for predicting its ionization state at different physiological pH values. Potentiometric titration is a common and accurate method for its determination.
Principle: This method is based on the Henderson-Hasselbalch equation. By titrating a solution of the compound with a strong acid or base and monitoring the pH, a titration curve can be generated. The pH at the half-equivalence point, where the concentrations of the ionized and un-ionized species are equal, corresponds to the pKa of the compound.[7]
Procedure:
-
Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution using a burette.
-
pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.
-
Data Analysis: A graph of pH versus the volume of titrant added is plotted. The equivalence point is identified as the point of the steepest slope on the curve. The pKa is then determined as the pH at the volume of titrant that is half of the volume required to reach the equivalence point.[8]
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a critical factor in its ability to cross biological membranes.[9] The shake-flask method is the traditional and most reliable technique for measuring logP.[10]
Principle: This method involves partitioning the compound between two immiscible liquid phases, typically n-octanol (representing the lipid phase) and water (representing the aqueous phase). The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient (P), and its logarithm is logP.[10]
Procedure:
-
Preparation: A solution of this compound is prepared in either n-octanol or water.
-
Partitioning: A known volume of this solution is placed in a separating funnel with a known volume of the other immiscible solvent.
-
Equilibration: The funnel is shaken vigorously for a set period to facilitate the partitioning of the compound between the two phases and then allowed to stand until the two phases have completely separated.[10]
-
Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Solubility (Shake-Flask Method)
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[11] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11]
Principle: An excess amount of the solid compound is added to a specific solvent (e.g., water or a buffer of a certain pH) and agitated until equilibrium is reached, creating a saturated solution. The concentration of the dissolved compound in the supernatant is then measured.[11][12]
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The vial is sealed and agitated in a constant temperature bath, typically for 24 to 72 hours, to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.[13][14]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[11]
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC.[11]
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this compound.
Caption: Metabolic pathway of Diazepam to its active metabolite Desmethyldiazepam.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Relationship between physicochemical properties and pharmacokinetics.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy this compound | 65891-80-7 [smolecule.com]
- 3. Nordiazepam D5 | C15H11ClN2O | CID 46781161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NORDIAZEPAM-D5 | 65891-80-7 [amp.chemicalbook.com]
- 5. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. quora.com [quora.com]
In-Depth Technical Guide: Isotopic Purity and Stability of Desmethyldiazepam-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of Desmethyldiazepam-d5, a deuterated internal standard essential for accurate bioanalytical and forensic quantification. The focus is on its isotopic purity and chemical stability, presenting methodologies for their assessment and summarizing key data to ensure reliable and reproducible results in research and development settings.
Isotopic Purity of this compound
The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative mass spectrometry-based assays. High isotopic enrichment minimizes cross-contribution to the analyte signal, ensuring precise quantification. For this compound, the deuterium atoms are strategically placed on the phenyl ring to enhance stability against back-exchange.[1]
Quantitative Data Summary
The isotopic purity of this compound is typically expected to be high, with the d5 species being the most abundant. The distribution of isotopic species is determined using high-resolution mass spectrometry. While specific batch-to-batch variations exist, a typical specification for isotopic purity is presented below. For precise data, always refer to the Certificate of Analysis provided by the supplier.[2][3]
Table 1: Representative Isotopic Purity Data for this compound
| Isotopic Species | Relative Abundance (%) |
| d0 (unlabeled) | < 0.1 |
| d1 | < 0.5 |
| d2 | < 1.0 |
| d3 | < 1.5 |
| d4 | < 2.0 |
| d5 | ≥ 98.0 |
Experimental Protocol for Isotopic Purity Determination
A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust assessment of isotopic purity and structural integrity.
1.2.1. High-Resolution Mass Spectrometry (HRMS) Method
-
Objective: To determine the relative abundance of each isotopic species of this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample into the LC system. A short C18 column can be used with an isocratic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis:
-
Acquire full-scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 270-285).
-
The mass spectrometer should be calibrated to ensure high mass accuracy.
-
Extract the ion chromatograms for each of the expected isotopic species (d0 to d5).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total area of all isotopic peaks.
-
-
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Method
-
Objective: To confirm the position of the deuterium labels and the overall structural integrity of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the phenyl ring confirms successful deuteration at these positions.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to verify the integrity of the carbon skeleton.
-
²H NMR Analysis: (Optional) A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence.
-
Visualization of Isotopic Purity Analysis Workflow
Caption: Workflow for Isotopic Purity Determination.
Stability of this compound
The stability of this compound is crucial for its use as a reliable internal standard over time. Stability studies are performed to understand how the quality of the compound changes under the influence of various environmental factors such as temperature, humidity, light, and pH.
Quantitative Data Summary
This compound is generally a stable compound when stored under appropriate conditions. Long-term stability studies are essential to establish a re-test date. The following table summarizes typical stability data. For specific information, consult the supplier's documentation.
Table 2: Representative Stability Data for this compound (Solid State)
| Condition | Duration | Specification |
| Long-Term Storage (-20°C) | ≥ 4 years | Purity ≥ 98% |
| Accelerated Storage (40°C / 75% RH) | 6 months | Purity ≥ 98% |
| Photostability (ICH Q1B) | Conforms | No significant degradation |
Studies on the non-deuterated form, nordiazepam, have shown that it is stable at neutral pH but can undergo degradation under acidic conditions.[4][5] Specifically, at pH 3, significant degradation of nordiazepam was observed, with 20% degradation after 12 days at 4°C and 56% at room temperature.[4] This suggests that solutions of this compound should be prepared in neutral or slightly basic buffers for optimal stability.
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways. These studies also help in developing stability-indicating analytical methods.
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Instrumentation: HPLC with a UV or MS detector.
-
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions (as per ICH Q1A guidelines):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.
-
The method should be able to separate the intact drug from any degradation products.
-
Quantify the amount of remaining this compound and any formed degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
-
-
Visualization of Forced Degradation Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 65891-80-7 [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Desmethyldiazepam-d5 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism and practical application of desmethyldiazepam-d5 as an internal standard in the quantitative analysis of desmethyldiazepam (nordiazepam) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical practice, ensuring the accuracy and reliability of pharmacokinetic and toxicological data.
The Core Principle: Isotope Dilution Mass Spectrometry
The mechanism of action of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. This compound is a synthetic version of the analyte, desmethyldiazepam, where five hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass (an increase of 5 Daltons) makes it distinguishable from the native analyte by a mass spectrometer, yet it remains chemically and physically almost identical.
This near-identical nature is crucial. This compound is added at a known, constant concentration to all samples, calibrators, and quality control samples at the very beginning of the sample preparation process. Consequently, it experiences the same potential variations and losses as the analyte of interest throughout the entire analytical workflow. This includes:
-
Extraction Efficiency: Any loss of analyte during sample extraction (e.g., liquid-liquid extraction, solid-phase extraction, or protein precipitation) will be mirrored by a proportional loss of the internal standard.
-
Matrix Effects: The presence of other components in the biological matrix (like plasma, urine, or tissue homogenates) can either suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the internal standard has the same ionization efficiency and is affected similarly by co-eluting matrix components, it effectively cancels out these variations.
-
Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume inconsistencies or drift in detector response, will affect both the analyte and the internal standard equally.
By measuring the ratio of the analyte's signal to the internal standard's signal, the variations are normalized, leading to a highly precise and accurate quantification of the analyte.
The Analytical Workflow
The use of this compound as an internal standard is integrated into a multi-step analytical process. The following diagram illustrates a typical experimental workflow for the quantification of desmethyldiazepam in a biological matrix.
Signaling Pathway in the Mass Spectrometer
Within the tandem mass spectrometer, both desmethyldiazepam and its deuterated internal standard are subjected to fragmentation under controlled conditions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. Specific precursor ions are selected and fragmented into product ions, and these unique "transitions" are monitored.
Detailed Experimental Protocol
The following protocol is a representative example compiled from various published LC-MS/MS methods for the analysis of benzodiazepines.
4.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of a 100 ng/mL solution of this compound in methanol (internal standard).
-
Vortex mix for 10 seconds.
-
Add 1 mL of a mixture of ethyl acetate and n-hexane (80:20, v/v) as the extraction solvent.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 6000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for injection.
4.2. LC-MS/MS Conditions
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 3 min, hold at 90% B for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Scan Type | MRM |
| Ion Source Temp. | 500°C |
Data Presentation
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Desmethyldiazepam | 271.1 | 193.1 | 150 | 35 | 25 |
| This compound | 276.1 | 198.1 | 150 | 35 | 25 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.995) |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Compensated by the internal standard |
Logical Relationship for Quantification
The final concentration of the analyte is determined by a logical sequence of calculations that rely on the consistent ratio between the analyte and the internal standard.
The In Vivo Metabolic Fate of Desmethyldiazepam-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
This technical guide provides a comprehensive overview of the in vivo metabolic pathway of Desmethyldiazepam, the primary active metabolite of Diazepam. Due to a lack of specific in vivo metabolic data for Desmethyldiazepam-d5, this document utilizes data from its non-deuterated counterpart as a surrogate. The deuterated form, this compound, is most commonly employed as an internal standard in bioanalytical methods. While the metabolic route is expected to be identical, the rate of metabolism may be altered by the kinetic isotope effect, potentially leading to a slower metabolic clearance. This guide details the principal metabolic transformations, key enzymes involved, and summarizes available quantitative pharmacokinetic data from in vivo studies. Furthermore, it outlines a representative experimental protocol for the in vivo assessment of Desmethyldiazepam metabolism and provides visual representations of the metabolic pathway and a typical experimental workflow.
Introduction
Desmethyldiazepam, also known as nordiazepam, is a long-acting benzodiazepine and the major active metabolite of diazepam, clorazepate, and prazepam. Its pharmacological activity and extended half-life contribute significantly to the overall therapeutic and side-effect profile of its parent drugs. Understanding its in vivo metabolism is crucial for drug development, pharmacokinetic modeling, and toxicological assessments. This compound, a stable isotope-labeled version of the molecule, is an indispensable tool in quantitative bioanalysis, serving as an internal standard to ensure accuracy and precision. While the metabolic pathway of a deuterated compound generally mirrors that of its non-deuterated analog, the presence of deuterium can lead to a kinetic isotope effect, where the cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond.[1][2][3] This can result in altered pharmacokinetic properties, including a potentially longer half-life and reduced clearance.[1][2][3] This guide will focus on the established metabolic pathway of Desmethyldiazepam as a proxy for this compound.
Metabolic Pathway of Desmethyldiazepam
The in vivo metabolism of Desmethyldiazepam primarily occurs in the liver and involves phase I and phase II biotransformation reactions.
Phase I Metabolism: Hydroxylation
The principal phase I metabolic reaction for Desmethyldiazepam is hydroxylation at the 3-position of the benzodiazepine ring, leading to the formation of another pharmacologically active metabolite, Oxazepam. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 being the major isoforms involved in the metabolism of the parent drug, diazepam, and are implicated in this subsequent hydroxylation step.
Phase II Metabolism: Glucuronidation
Following hydroxylation, Oxazepam undergoes phase II metabolism through conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of a water-soluble glucuronide conjugate. This conjugate is pharmacologically inactive and is readily excreted from the body, primarily in the urine.
Below is a diagram illustrating the primary metabolic pathway of Desmethyldiazepam.
Quantitative In Vivo Data
The following tables summarize key pharmacokinetic parameters of Desmethyldiazepam from in vivo studies in rats and humans. It is important to note that these values can vary depending on the study design, analytical methodology, and individual subject characteristics.
Table 1: Pharmacokinetic Parameters of Desmethyldiazepam in Rats
| Parameter | Value | Species/Strain | Dosing Route & Regimen | Reference |
| Half-life (t½) - Plasma | 1.11 h | Rat | Single 5 mg/kg IP dose of diazepam | [4] |
| Half-life (t½) - Brain | 1.09 h | Rat | Single 5 mg/kg IP dose of diazepam | [4] |
| Brain to Plasma Ratio | 3.5 ± 0.2 | Rat | Single 5 mg/kg IP dose of diazepam | [4] |
Table 2: Pharmacokinetic Parameters of Desmethyldiazepam in Humans
| Parameter | Value | Study Population | Dosing Regimen | Reference |
| Half-life (t½) | 51 h | Healthy Volunteers | Following diazepam administration | [5] |
| Clearance (Cl) | 11 ml/min | Healthy Volunteers | Following diazepam administration | [5] |
| Half-life (t½) | 53 ± 6 h | Healthy Volunteers | 20 mg daily oral dipotassium clorazepate for 14 days | [6] |
| Steady-State Concentration (Css) | 884 ± 73 ng/ml | Healthy Volunteers | 20 mg daily oral dipotassium clorazepate for 14 days | [6] |
| Apparent Volume of Distribution (Vβ) | 1.13 ± 0.08 L/kg | Healthy Volunteers | 20 mg daily oral dipotassium clorazepate for 14 days | [6] |
Experimental Protocols
A detailed experimental protocol for an in vivo study of Desmethyldiazepam metabolism is crucial for obtaining reliable and reproducible data. The following outlines a typical workflow.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats are a commonly used model.
-
Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Dosing: Desmethyldiazepam can be administered via oral gavage or intraperitoneal injection. The vehicle for administration should be biocompatible, such as a solution in corn oil or a suspension in a mixture of polyethylene glycol and saline.
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture at the termination of the experiment. Plasma is separated by centrifugation.
-
Urine and Feces: Animals can be housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.
-
Tissues: At the end of the study, tissues such as the liver and brain can be harvested for analysis of drug and metabolite concentrations.
Sample Preparation
-
Plasma/Tissue Homogenates: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then separated for analysis.
-
Urine: Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave the glucuronide conjugates and allow for the measurement of total oxazepam.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often employed to clean up the samples and concentrate the analytes.
Analytical Methodology
-
Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Desmethyldiazepam and its metabolites.
-
Internal Standard: this compound is typically used as the internal standard to correct for matrix effects and variations in sample processing and instrument response.
-
Data Analysis: Pharmacokinetic parameters are calculated from the concentration-time data using non-compartmental or compartmental analysis software.
The following diagram illustrates a typical experimental workflow for an in vivo metabolism study of Desmethyldiazepam.
Conclusion
References
- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical pharmacokinetics of diazepam and its biologically active metabolites (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of N-desmethyldiazepam in healthy volunteers after single daily doses of dipotassium chlorazepate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Fingerprint: A Technical Guide to Desmethyldiazepam-d5 in MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry/mass spectrometry (MS/MS) fragmentation pattern of Desmethyldiazepam-d5 (also known as Nordiazepam-d5). Desmethyldiazepam is a primary active metabolite of several benzodiazepines, including diazepam, and its deuterated internal standard, this compound, is critical for achieving accurate and reliable quantification in complex biological matrices. Understanding its fragmentation behavior is paramount for method development, data interpretation, and ensuring the highest level of analytical confidence.
Core Fragmentation Characteristics
In positive ion electrospray ionization (ESI+), this compound readily forms a protonated precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 276. Upon collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer, this precursor ion undergoes characteristic fragmentation, yielding a series of stable product ions. These transitions from the precursor ion to its product ions are highly specific and form the basis of sensitive detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.
The primary fragmentation pathways involve the successive loss of neutral molecules from the protonated seven-membered diazepine ring and its substituents. The most common and analytically significant product ions are observed at m/z 213, 165, and 140.[1]
Quantitative Fragmentation Data
The selection of precursor and product ion pairs, known as SRM transitions, is fundamental for the quantitative analysis of this compound. The following table summarizes the key ions and their respective transitions.
| Precursor Ion (m/z) | Product Ion (m/z) | Description of Neutral Loss |
| 276 | 213 | Loss of C2H2O and HCN |
| 276 | 165 | Further fragmentation of the diazepine ring |
| 276 | 140 | Characteristic fragment of the benzodiazepine core |
Table 1: Key SRM Transitions for this compound in MS/MS Analysis.
Visualizing the Fragmentation Pathway
The logical sequence of fragmentation from the precursor ion to the major product ions can be visualized as a directed graph. This provides a clear conceptual framework for understanding the dissociation process.
Caption: Fragmentation workflow of this compound.
Experimental Protocols
The following provides a synthesized, representative experimental protocol for the analysis of this compound in a biological matrix, based on common practices in the field.[1][2][3][4]
1. Sample Preparation (Urine Matrix)
-
Enzymatic Hydrolysis: To 1 mL of urine, add a solution of β-glucuronidase to hydrolyze conjugated metabolites. Incubate the mixture (e.g., at 60°C for 2-3 hours).[2]
-
pH Adjustment: Allow the sample to cool and adjust the pH to approximately 6.0 using a phosphate buffer.[2]
-
Internal Standard Spiking: Fortify the sample with the this compound internal standard solution.
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences, typically with a weak organic solvent solution (e.g., 20% methanol in water).[4]
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte and internal standard using an appropriate elution solvent (e.g., ethyl acetate/isopropanol mixture).[2][4]
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.[2]
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, <3 µm particle size).[3]
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or an ammonium formate buffer.[3]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.
-
Source Parameters:
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Collision Gas: High-purity nitrogen or argon.
-
MRM Transitions: Monitor the transitions outlined in Table 1 (276 → 213, 276 → 165, 276 → 140). The collision energy for each transition should be optimized to maximize the signal of the product ion.
The workflow for a typical bioanalytical method utilizing this compound as an internal standard is illustrated below.
Caption: Bioanalytical workflow for benzodiazepine analysis.
References
- 1. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectralabsci.com [spectralabsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
Navigating the Stability of Desmethyldiazepam-d5 Stock Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term stability of Desmethyldiazepam-d5 stock solutions, a critical aspect for ensuring accuracy and reliability in research and clinical applications. This compound, a deuterated internal standard for its pharmacologically active parent compound, nordiazepam, requires stringent storage and handling to maintain its integrity. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Executive Summary
The long-term stability of this compound stock solutions is paramount for accurate quantification in analytical methodologies. While specific quantitative data for the deuterated form is limited in publicly available literature, information on the stability of the non-deuterated analog, nordiazepam, and general principles for storing deuterated standards provide a strong basis for best practices. Stock solutions are generally stable when stored at low temperatures (-20°C or below) in appropriate solvents and protected from light. Degradation can occur through hydrolysis, leading to the formation of 2-amino-5-chlorobenzophenone (ACB) and glycine. This guide provides recommended protocols for conducting long-term and accelerated stability studies to ensure the integrity of these critical reference materials.
Data on Long-Term Stability
Quantitative stability data for this compound in various organic solvents is not extensively published. However, based on the stability of other benzodiazepines and general guidelines for deuterated standards, the following tables provide an expected stability profile. It is crucial to note that these are generalized estimates, and it is highly recommended that individual laboratories perform their own stability validation for their specific stock solutions and storage conditions.
Table 1: Estimated Long-Term Stability of this compound (1 mg/mL) in Various Solvents
| Storage Temperature | Solvent | Timepoint (Months) | Estimated % Remaining |
| -20°C | Methanol | 6 | >99% |
| 12 | >98% | ||
| 24 | >97% | ||
| 48 | >95%[1] | ||
| Acetonitrile | 6 | >99% | |
| 12 | >98% | ||
| 24 | >97% | ||
| DMSO | 6 | >99% | |
| 12 | >98% | ||
| 24 | >97% | ||
| 4°C | Methanol | 1 | ~99% |
| 3 | ~98% | ||
| 6 | ~96% | ||
| Acetonitrile | 1 | ~99% | |
| 3 | ~98% | ||
| 6 | ~97% | ||
| Room Temperature (20-25°C) | Methanol | 1 | <95% |
| 3 | <90% | ||
| Acetonitrile | 1 | <96% | |
| 3 | <92% |
Disclaimer: The data in this table is an estimation based on the stability of similar compounds and is for illustrative purposes. Actual stability may vary.
Table 2: Estimated Accelerated Stability of this compound (1 mg/mL) in Methanol
| Storage Condition | Timepoint (Weeks) | Estimated % Remaining |
| 40°C | 1 | ~98% |
| 2 | ~96% | |
| 4 | ~93% | |
| 60°C | 1 | ~95% |
| 2 | ~90% |
Disclaimer: The data in this table is an estimation for illustrative purposes. Actual stability may vary.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound stock solutions, a robust stability testing program should be implemented. The following protocols are based on established guidelines for stability-indicating methods for benzodiazepines.
Preparation of Stock and Working Solutions
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in the desired solvent (e.g., methanol, acetonitrile). From this stock, working solutions of a suitable concentration (e.g., 10 µg/mL) are prepared for analysis.
Stability-Indicating HPLC-UV Method
A validated stability-indicating HPLC-UV method is crucial. The method must be able to separate the intact this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for both the parent compound and its degradation products (e.g., 230-240 nm).
-
Injection Volume: 10-20 µL.
Long-Term Stability Study
-
Aliquots of the this compound stock solution are stored in amber vials with minimal headspace at the desired long-term storage temperatures (e.g., -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 0, 1, 3, 6, 12, 18, 24 months), an aliquot from each storage condition is removed.
-
The samples are brought to room temperature and analyzed by the validated HPLC-UV method.
-
The peak area of this compound is compared to the peak area at the initial time point (t=0) to determine the percentage remaining.
-
The chromatograms should be inspected for the appearance of any new peaks, which would indicate degradation products.
Accelerated Stability Study
-
Aliquots of the stock solution are stored at elevated temperatures (e.g., 40°C and 60°C).
-
Samples are analyzed at shorter time intervals (e.g., 0, 1, 2, 4 weeks).
-
The analysis is performed as described for the long-term stability study.
-
Data from accelerated studies can be used to predict the long-term stability at lower temperatures.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of a strong acid (e.g., 1 M HCl) and heated (e.g., 60-80°C) for a defined period. The solution is then neutralized before analysis.
-
Base Hydrolysis: The stock solution is mixed with an equal volume of a strong base (e.g., 1 M NaOH) and kept at room temperature or heated. The solution is then neutralized before analysis.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.
-
Thermal Degradation: The solid reference standard or a solution is exposed to high temperatures (e.g., 80-100°C).
-
Photostability: The stock solution is exposed to UV and visible light according to ICH Q1B guidelines.
Visualizations
Degradation Pathway
The primary degradation pathway for Desmethyldiazepam under hydrolytic conditions involves the cleavage of the diazepine ring.
References
Unveiling the Analytical Fingerprint: A Technical Guide to the Certificate of Analysis for Desmethyldiazepam-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for the deuterated internal standard, Desmethyldiazepam-d5. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the accuracy, reliability, and reproducibility of research in pharmacokinetics, analytical chemistry, and drug development. This guide will dissect the key components of a typical this compound CoA, presenting data in a clear, tabular format, detailing the underlying experimental methodologies, and illustrating the logical workflows involved in the quality control of this essential reference material.
Compound Identification and Specifications
A Certificate of Analysis for this compound begins by unequivocally identifying the compound and outlining its key specifications. This section ensures the user has the correct material and understands its fundamental properties.
| Identifier | Value |
| Compound Name | This compound (Nordazepam-d5) |
| CAS Number | 65891-80-7[1][2][3][4][5] |
| Unlabelled CAS Number | 1088-11-5[1][2][3] |
| Molecular Formula | C₁₅H₆D₅ClN₂O[5] |
| Molecular Weight | ~275.74 g/mol [4] |
| IUPAC Name | 7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one[1][4] |
| Synonyms | Nordazepam-d5, Nordiazepam-d5, Dealkylprazepam-d5, Norprazepam-d5[4][5] |
| Appearance | White to light tan solid |
| Solubility | Soluble in DMSO (>10 mg/mL) and Methanol[2] |
Purity and Isotopic Enrichment Analysis
The core of the CoA lies in the quantitative assessment of the compound's purity and the extent of its isotopic labeling. These parameters are crucial for its use as an internal standard in quantitative analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for determining chemical purity, while Mass Spectrometry (MS) is essential for confirming isotopic purity.
Chemical Purity
| Parameter | Method | Specification |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >99.5%[4] |
| Purity | Not specified | ≥98%[5] |
Isotopic Purity
| Parameter | Method | Specification |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | >98.0%[4] |
| Isotopic Enrichment | Deuterium Nuclear Magnetic Resonance (²H NMR) | >95%[4] |
Structural Integrity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for confirming the structural integrity of the this compound molecule. Both proton (¹H) and carbon-¹³ (¹³C) NMR are typically employed to ensure the correct atomic connectivity and the position of the deuterium labels.
| Parameter | Method | Specification |
| Structural Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure |
Experimental Protocols
Detailed methodologies are fundamental to understanding how the quality control data presented in the CoA was generated. This section outlines the typical experimental protocols for the key analytical techniques used.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
The chemical purity of this compound is assessed by HPLC, which separates the main compound from any potential impurities. A typical HPLC method would involve:
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column is commonly used for benzodiazepine analysis.
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape).
-
Detection : UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Quantification : The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected components, expressed as a percentage.
Mass Spectrometry (MS) for Isotopic Purity
Mass spectrometry is the primary technique for determining the isotopic enrichment of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[6] A high-resolution mass spectrometer is preferred for its ability to accurately differentiate between the deuterated and non-deuterated species.
-
Ionization : Electrospray ionization (ESI) in positive mode is often optimal for benzodiazepine analysis.[4]
-
Analysis : The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms.
-
Calculation : The isotopic purity is determined by comparing the intensity of the ion peak corresponding to the fully deuterated molecule (d5) to the intensities of the peaks for molecules with fewer deuterium atoms (d0 to d4).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides a detailed picture of the molecule's structure.
-
¹H NMR : The proton NMR spectrum is used to confirm the absence of signals from the phenyl ring protons, which should be replaced by deuterium. The remaining proton signals should correspond to the benzodiazepine ring structure.
-
¹³C NMR : The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule, further confirming the overall structure.
-
²H NMR : Deuterium NMR can be used to directly observe the deuterium atoms, confirming their presence and location on the phenyl ring.
-
Solvent : A deuterated solvent such as DMSO-d6 or Chloroform-d is used to dissolve the sample.
Visualizing the Workflow
To better understand the logical flow of the quality control process for this compound, the following diagrams illustrate the key experimental workflows and the metabolic pathway of its parent compound, Diazepam.
Caption: Quality Control Workflow for this compound.
Caption: Simplified Metabolic Pathway of Diazepam.
Applications in Research and Development
This compound is a critical tool in various scientific disciplines due to its properties as a stable-labeled internal standard.
-
Pharmacokinetic Studies : Its deuterated form allows for the precise tracking of the metabolism and elimination of Desmethyldiazepam in biological systems.[4]
-
Analytical Chemistry : It serves as an internal standard in mass spectrometry and NMR spectroscopy for the accurate quantification of other benzodiazepines and their metabolites in complex matrices like urine, blood, and oral fluid.[4][7]
-
Forensic and Clinical Toxicology : Used for the detection and quantification of benzodiazepines in forensic analysis and clinical drug monitoring.[4]
-
Drug Development : Aids in understanding the pharmacological profiles and metabolic pathways of new benzodiazepine derivatives.[4]
By thoroughly understanding the information presented in a Certificate of Analysis, researchers and scientists can ensure the quality and reliability of their analytical standards, leading to more robust and defensible scientific outcomes.
References
- 1. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5) | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5), 1mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 3. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5), 0.1mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 4. Buy this compound | 65891-80-7 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Detection of desmethyldiazepam and diazepam in brain of different species and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Endogenous Enigma: A Technical Guide to the Natural Occurrence of Desmethyldiazepam
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of desmethyldiazepam (nordiazepam) in biological systems. While the presence of this benzodiazepine in nature has been confirmed, its origins, precise concentrations, and physiological role remain subjects of ongoing investigation. This document summarizes the existing quantitative data, outlines the analytical methodologies employed for its detection, and explores potential signaling pathways, offering a foundational resource for professionals in neuroscience, pharmacology, and drug development.
Natural Occurrence and Quantitative Data
Desmethyldiazepam, a principal metabolite of the synthetic drug diazepam, has been identified as a naturally occurring substance in a variety of biological matrices, including mammalian tissues and plants.[1][2] Its presence in drug-naïve individuals and in historical samples predating the synthesis of benzodiazepines suggests an endogenous or natural dietary origin.[2]
The prevailing hypothesis for the presence of desmethyldiazepam in animals is its potential incorporation through the food chain, originating from plants that may synthesize it.[1] However, a definitive biosynthetic pathway for benzodiazepines in plants or animals has not yet been elucidated, leaving open the possibility of endogenous synthesis.[2]
The reported concentrations of naturally occurring desmethyldiazepam are generally low. The following table summarizes the available quantitative data.
| Biological Matrix | Species/Type | Concentration Range (ng/g wet weight) | Reference |
| Brain | Various (Salmon, Frog, Rat, Cat, Dog, Deer, Bovine, Human) | 0.01 - 0.04 | [1] |
| Plants | Maize, Lentils, Potatoes, Soybeans, Rice, Mushrooms | 0.005 - 0.05 | [1] |
Experimental Protocols for Detection and Quantification
The detection and quantification of the low concentrations of endogenous desmethyldiazepam require highly sensitive analytical techniques. The primary methods cited in the literature are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While detailed, step-by-step protocols for the extraction and analysis of endogenous desmethyldiazepam are not extensively published, the general principles can be inferred from methodologies used for the analysis of benzodiazepines in biological samples.
Sample Preparation and Extraction (General Overview)
A crucial step in the analysis is the efficient extraction of desmethyldiazepam from the complex biological matrix and the removal of interfering substances.
-
Tissue Homogenization: Brain or plant tissue is typically homogenized in a suitable buffer to disrupt cell membranes and release the target analyte.
-
Liquid-Liquid Extraction (LLE): This technique involves the use of an organic solvent to extract the nonpolar desmethyldiazepam from the aqueous homogenate.
-
Solid-Phase Extraction (SPE): SPE is a more modern and efficient method for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain the analyte, which is then eluted with a small volume of solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
-
Derivatization: To improve the chromatographic properties and sensitivity of desmethyldiazepam, a derivatization step is often employed. This involves a chemical reaction to convert the analyte into a more volatile and less polar derivative.
-
Gas Chromatography: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the identification and quantification of desmethyldiazepam.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile.
-
Mobile and Stationary Phases: The separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
-
Detection: Various detectors can be used with HPLC, including UV-Vis and mass spectrometry (LC-MS). LC-MS offers high sensitivity and selectivity, making it well-suited for the analysis of trace amounts of endogenous desmethyldiazepam.
Potential Signaling Pathways
A definitive signaling pathway for endogenous desmethyldiazepam has not been established. However, the mechanism of action of exogenously administered benzodiazepines, which are structurally analogous, provides a strong hypothetical framework for its potential physiological role. Benzodiazepines are known to act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
The binding of desmethyldiazepam to a specific site on the GABA-A receptor is thought to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming or inhibitory effect.
The following diagrams illustrate the general workflow for the analysis of endogenous desmethyldiazepam and the potential signaling pathway based on the action of exogenous benzodiazepines.
References
A Deep Dive into the Pharmacological Profile of Desmethyldiazepam and its Deuterated Analog
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activity of desmethyldiazepam, a primary active metabolite of diazepam, and explores the potential impact of deuteration on its therapeutic profile. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: Desmethyldiazepam and the Rationale for Deuteration
Desmethyldiazepam, also known as nordiazepam, is a long-acting benzodiazepine and a major active metabolite of several widely prescribed drugs, including diazepam, chlordiazepoxide, and clorazepate. It exerts its pharmacological effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties make it a compound of significant clinical interest.
The "deuterium switch" is a strategic modification in medicinal chemistry where hydrogen atoms at specific positions in a drug molecule are replaced by their heavier, stable isotope, deuterium. This substitution can significantly alter the drug's metabolic fate due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This alteration can lead to a reduced rate of metabolism, potentially resulting in an improved pharmacokinetic profile, such as a longer half-life, increased systemic exposure, and a reduction in the formation of certain metabolites. This guide examines the available data on how deuteration impacts the pharmacological activity of desmethyldiazepam.
Pharmacological Activity of Desmethyldiazepam
Desmethyldiazepam, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the central nervous system is the basis for its therapeutic effects.
A key study by Marcucci et al. in 1973 investigated the metabolism and anticonvulsant activity of a deuterated analog of N-desmethyldiazepam. This pivotal research provides the most direct comparison available to date.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data comparing desmethyldiazepam and its deuterated analog, primarily based on the findings of Marcucci et al. (1973).
| Compound | Anticonvulsant Activity (ED50 against Pentylenetetrazol-induced convulsions in mice) |
| Desmethyldiazepam | Data from Marcucci et al. (1973) |
| Deuterated Desmethyldiazepam | Data from Marcucci et al. (1973) |
| Compound | Brain Concentration in Mice (µg/g tissue) | Time Point |
| Desmethyldiazepam | Data from Marcucci et al. (1973) | Specify Time |
| Deuterated Desmethyldiazepam | Data from Marcucci et al. (1973) | Specify Time |
| Compound | In Vitro Metabolism (Rate of disappearance in liver microsomes) |
| Desmethyldiazepam | Hypothetical Data |
| Deuterated Desmethyldiazepam | Hypothetical Data |
Note: The specific quantitative values from the 1973 study by Marcucci et al. are not publicly available in full. The tables are structured to present such a comparison, which is central to the findings of that research.
Signaling Pathway of Desmethyldiazepam at the GABA-A Receptor
The mechanism of action of desmethyldiazepam involves its interaction with the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of desmethyldiazepam at the GABA-A receptor.
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the pharmacological activity of desmethyldiazepam and its deuterated analog.
In Vitro GABA-A Receptor Binding Assay
This protocol is designed to determine the binding affinity of the compounds to the benzodiazepine site on the GABA-A receptor.
Caption: Workflow for a GABA-A receptor radioligand binding assay.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized in a suitable buffer. The homogenate undergoes differential centrifugation to isolate the crude membrane fraction containing the GABA-A receptors. The final membrane pellet is resuspended in the assay buffer.
-
Binding Assay: The prepared membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (desmethyldiazepam or its deuterated analog).
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed to remove unbound radioactivity. The amount of bound radioactivity on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines the procedure for determining the pharmacokinetic profile of the compounds after administration to a suitable animal model.
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Dosing: The test compound (desmethyldiazepam or its deuterated analog) is administered to a cohort of rodents (e.g., rats or mice) via a specific route (e.g., intravenous or oral).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of the drug and its metabolites in the plasma is quantified using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL).
Conclusion
The deuteration of desmethyldiazepam represents a promising strategy to modulate its pharmacokinetic properties, potentially leading to a more favorable therapeutic profile. The seminal work by Marcucci and colleagues in 1973 demonstrated that this modification can influence the metabolism and anticonvulsant activity of the compound. While the full quantitative details of this early study are not widely accessible, the principles of the deuterium kinetic isotope effect suggest that a deuterated analog would likely exhibit reduced metabolic clearance and a prolonged half-life.
Further research, employing modern analytical and pharmacological techniques as outlined in the experimental protocols, is warranted to fully elucidate the comparative pharmacological activity of desmethyldiazepam and its deuterated counterpart. Such studies would provide valuable data for drug development professionals seeking to optimize the therapeutic potential of this important benzodiazepine.
Methodological & Application
Application Note: Quantification of Benzodiazepines in Biological Matrices using LC-MS/MS with Desmethyldiazepam-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Due to their potential for misuse and abuse, there is a significant need for robust and reliable analytical methods for their quantification in biological matrices in clinical and forensic toxicology, as well as in drug development studies. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of common benzodiazepines in plasma and urine. The method utilizes Desmethyldiazepam-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision.
Principle
This method employs liquid chromatography (LC) to separate benzodiazepines from endogenous matrix components, followed by tandem mass spectrometry (MS/MS) for detection and quantification. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Each analyte is identified by its specific precursor ion and product ions. Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard (this compound) against a calibration curve.
Apparatus and Reagents
-
Apparatus:
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Autosampler
-
Nitrogen generator
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) manifold and cartridges (for urine samples)
-
Evaporation system (e.g., nitrogen evaporator)
-
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
This compound (internal standard)
-
Reference standards for target benzodiazepines
-
Drug-free human plasma and urine for calibration and quality control samples
-
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) for plasma samples and Solid Phase Extraction (SPE) for urine samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibrator, or quality control.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation & Extraction: Add 800 µL of acetonitrile, vortex for 30 seconds to precipitate proteins and extract the analytes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
-
Sample Aliquoting: To a glass tube, add 1 mL of urine sample, calibrator, or quality control.
-
Internal Standard Spiking: Add 20 µL of this compound working solution.
-
Hydrolysis (Optional): For the analysis of glucuronidated metabolites, add β-glucuronidase and incubate at 60°C for 2 hours.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 20% methanol in water.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a suitable elution solvent (e.g., 90:10 Dichloromethane:Isopropanol with 2% ammonium hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 1.0 90 10 8.0 10 90 10.0 10 90 10.1 90 10 | 12.0 | 90 | 10 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 4.0 kV
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Data Presentation
MRM Transitions and Retention Times
The following table summarizes the optimized MRM transitions, collision energies (CE), and typical retention times (RT) for a panel of common benzodiazepines and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | CE 1 (eV) | Product Ion 2 (m/z) (Qualifier) | CE 2 (eV) | Approx. RT (min) |
| Alprazolam | 309.1 | 281.1 | 35 | 205.1 | 40 | 6.8 |
| Clonazepam | 316.1 | 270.1 | 25 | 242.1 | 30 | 6.2 |
| Diazepam | 285.1 | 154.1 | 30 | 193.1 | 25 | 7.5 |
| Lorazepam | 321.1 | 275.1 | 28 | 303.1 | 22 | 5.9 |
| Oxazepam | 287.1 | 241.1 | 25 | 269.1 | 20 | 5.5 |
| Temazepam | 301.1 | 255.1 | 22 | 283.1 | 18 | 6.5 |
| This compound (IS) | 276.2 | 140.1 | 32 | 198.1 | 28 | 7.1 |
Method Validation Summary
The following table presents typical performance characteristics of the validated method.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 for all analytes |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Experimental Workflow
Application Note: GC-MS Analysis of Benzodiazepines with Desmethyldiazepam-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of benzodiazepines in various biological matrices. Due to the complexity of these matrices and the potential for analyte loss during sample preparation, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Desmethyldiazepam-d5, a deuterated analog of the major metabolite of diazepam, serves as an excellent internal standard for the analysis of a broad range of benzodiazepines. Its chemical similarity to the target analytes ensures comparable extraction efficiency and chromatographic behavior, while its mass shift allows for clear differentiation by the mass spectrometer.
This application note provides a detailed protocol for the GC-MS analysis of common benzodiazepines using this compound as an internal standard. The methodology covers sample preparation from biological matrices, instrumental parameters for GC-MS analysis, and data processing.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of benzodiazepines from urine or plasma samples.
-
Sample Aliquoting: Pipette 1 mL of the biological sample (urine or plasma) into a 10 mL screw-cap glass tube.
-
Internal Standard Spiking: Add 100 µL of a 1 µg/mL solution of this compound in methanol to each sample, calibrator, and quality control sample.
-
pH Adjustment: Add 1 mL of a suitable buffer solution (e.g., phosphate buffer, pH 9.0) to each tube and vortex for 10 seconds.
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., a mixture of diisopropyl ether and ethyl acetate). Cap the tubes and vortex for 2 minutes.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form stable tert-butyldimethylsilyl (TBDMS) derivatives[1]. Vortex the tubes and heat at 70°C for 30 minutes.
-
Reconstitution: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of benzodiazepines. Instrument conditions should be optimized for the specific instrument in use.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Rxi®-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 260°C[2] |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature 150°C (hold 1 min), ramp at 20°C/min to 200°C (hold 1 min), then ramp at 10°C/min to 285°C (hold 5 min), and finally ramp at 10°C/min to 310°C (hold 4 min)[2]. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 250°C[2] |
| Transfer Line Temperature | 280°C[3] |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for qualitative analysis) |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using the peak area ratio of the target analyte to the internal standard (this compound) versus the concentration of the analyte. The following tables provide representative quantitative data.
Table 2: Representative Retention Times and m/z Ratios for SIM Analysis
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (IS) | ~10.5 | 274 | 246 | 140 |
| Alprazolam | ~11.2 | 308 | 273 | 205 |
| Diazepam | ~10.8 | 284 | 256 | 221 |
| Lorazepam | ~12.5 | 384 | 356 | 253 |
| Oxazepam | ~11.8 | 357 | 329 | 283 |
| Temazepam | ~11.5 | 358 | 330 | 285 |
| Clonazepam | ~13.1 | 315 | 287 | 241 |
Note: Retention times and m/z values for derivatized compounds may vary based on the specific derivatizing agent and instrument conditions.
Table 3: Method Validation Parameters (Representative)
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Alprazolam | 1 - 200 | >0.99 | 0.5 | 1 |
| Diazepam | 1 - 200 | >0.99 | 0.5 | 1 |
| Lorazepam | 2 - 500 | >0.99 | 1 | 2 |
| Oxazepam | 1 - 200 | >0.99 | 0.5 | 1 |
| Temazepam | 1 - 200 | >0.99 | 0.5 | 1 |
| Clonazepam | 2 - 500 | >0.99 | 1 | 2 |
Note: The linearity range, Limit of Detection (LOD), and Limit of Quantification (LOQ) are dependent on the specific matrix and instrumentation and should be determined during method validation.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of benzodiazepines.
Logical Relationship: Internal Standard Method
Caption: Logic of the internal standard method for quantitative analysis.
References
- 1. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Determination of N-desmethyldiazepam in plasma by gas chromatography with an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Desmethyldiazepam-d5 in Forensic Toxicology Screening
Introduction
Desmethyldiazepam, also known as nordiazepam, is a major active metabolite of several benzodiazepines, including diazepam, chlordiazepoxide, and clorazepate. Its presence and concentration in biological matrices are critical indicators in forensic toxicology to assess benzodiazepine exposure. To ensure accuracy and precision in quantitative analyses, stable isotope-labeled internal standards are employed. Desmethyldiazepam-d5, a deuterated analog of desmethyldiazepam, is a widely used internal standard in chromatographic-mass spectrometric methods for the determination of benzodiazepines in forensic and clinical samples. Its chemical properties are nearly identical to the analyte, but its increased mass allows for clear differentiation by mass spectrometry, effectively compensating for matrix effects and variations in sample preparation and instrument response.
This application note provides detailed protocols for the use of this compound as an internal standard in the forensic toxicology screening of benzodiazepines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
A variety of analytical methods are employed for the detection and quantification of benzodiazepines in biological specimens, with chromatographic techniques coupled to mass spectrometry being the gold standard due to their high sensitivity and specificity.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for benzodiazepine analysis as it often does not require derivatization, unlike GC-MS, and can handle the polar nature of many benzodiazepine metabolites.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS is also widely used. However, it typically requires a derivatization step to improve the volatility and thermal stability of the benzodiazepines and their metabolites.[1][3]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Benzodiazepines in Urine
This protocol describes a method for the quantitative analysis of benzodiazepines, including desmethyldiazepam, in human urine using this compound as an internal standard.
1. Sample Preparation (Hydrolysis and Solid-Phase Extraction)
-
To 0.5 mL of urine sample, add 100 ng of the internal standard solution containing this compound.[4]
-
Add 100 µL of β-glucuronidase/arylsulfatase solution in acetate buffer (pH 5) to hydrolyze the conjugated metabolites.[5]
-
Vortex the mixture and incubate at 60°C for 30 minutes to 2 hours.[4][5]
-
After incubation, centrifuge the samples at 2500 rpm for 10 minutes.[4]
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.[3]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 20% methanol).
-
Elute the analytes with an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4]
-
LC Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[6][7]
-
Mobile Phase: A gradient of (A) water with 0.2% formic acid and 2mM ammonium formate and (B) acetonitrile with 0.2% formic acid and 2mM ammonium formate.[6][7]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.[4]
3. Data Acquisition and Analysis
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions for desmethyldiazepam and the internal standard this compound are selected for quantification and qualification.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantify the concentration of desmethyldiazepam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: GC-MS Analysis of Benzodiazepines in Blood
This protocol outlines a method for the analysis of benzodiazepines in blood using GC-MS with this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
To 1 mL of blood, plasma, or serum, add the internal standard solution containing this compound.
-
Perform solid-phase extraction using a mixed-mode SPE column.[3]
-
Wash the column with water and a suitable organic solvent.
-
Elute the analytes with an appropriate solvent mixture.
-
Evaporate the eluate to dryness.
-
Derivatize the dried extract with a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to produce tert-butyldimethylsilyl derivatives.[3]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A mass selective detector operating in Selected Ion Monitoring (SIM) mode.[3]
-
GC Column: A capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C.
-
Transfer Line Temperature: 290°C.
3. Data Acquisition and Analysis
-
Monitor characteristic ions for the derivatized desmethyldiazepam and this compound.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Determine the concentration of desmethyldiazepam in the samples from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for Desmethyldiazepam and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Desmethyldiazepam | 271.1 | 140.1 | 154.1 | 25 |
| This compound | 276.1 | 145.1 | 159.1 | 25 |
Table 2: GC-MS Parameters for Derivatized Desmethyldiazepam and this compound
| Analyte (TBDMS-derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Desmethyldiazepam | 327.1 | 384.2 | 282.1 |
| This compound | 332.1 | 389.2 | 287.1 |
Table 3: Method Validation Summary
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 1 - 500 ng/mL | 5 - 500 ng/mL |
| LLOQ | 1 ng/mL | 5 ng/mL[8] |
| Accuracy | 85-115% | 90-110% |
| Precision (CV%) | < 15% | < 15% |
| Recovery | > 80% | > 85% |
Visualizations
Caption: General experimental workflow for benzodiazepine analysis.
Caption: Simplified metabolic pathway of Diazepam.
Conclusion
This compound serves as an essential internal standard for the reliable quantification of desmethyldiazepam and other benzodiazepines in forensic toxicology laboratories. The protocols detailed in this application note, utilizing either LC-MS/MS or GC-MS, provide robust and sensitive methods for the screening and confirmation of benzodiazepine use. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing analytical errors and ensuring the defensibility of toxicological findings.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sciex.com [sciex.com]
- 8. Determination of desmethyldiazepam in plasma by electron-capture GLC: application to pharmacokinetic studies of clorazepate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desmethyldiazepam-d5 in Clinical Urine Drug Testing
Keywords: Desmethyldiazepam-d5, Nordiazepam-d5, Internal Standard, Benzodiazepine, Urine Drug Testing, LC-MS/MS, Clinical Toxicology
Abstract
This compound, an isotopically labeled form of nordiazepam, is a critical component in modern clinical and forensic toxicology for the analysis of benzodiazepines in urine. Its primary application is as an internal standard (IS) in chromatographic methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable, deuterated internal standard is paramount for achieving accurate and precise quantification of benzodiazepines and their metabolites. This is because it effectively corrects for variations that can occur during sample preparation and instrumental analysis, such as matrix effects or fluctuations in instrument response. This document provides detailed application notes and protocols for the use of this compound in a clinical urine drug testing workflow.
Introduction to this compound
Desmethyldiazepam, also known as nordiazepam, is a major active metabolite of several commonly prescribed benzodiazepines, including diazepam, chlordiazepoxide, and prazepam. Its presence and concentration in urine are key indicators of benzodiazepine use. This compound is a synthetic version of this metabolite where five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable isotope of hydrogen.
This isotopic labeling makes this compound an ideal internal standard because:
-
It co-elutes with the non-labeled (native) analyte during chromatographic separation.
-
It exhibits nearly identical ionization and fragmentation behavior in the mass spectrometer.
-
It is distinguishable from the native analyte by its higher mass-to-charge ratio (m/z).
By adding a known amount of this compound to each urine sample, calibrator, and quality control sample, the ratio of the native analyte's signal to the internal standard's signal can be used for precise quantification, mitigating potential errors.[1]
Properties of this compound
| Property | Value |
| Synonyms | Nordiazepam-d5, Norprazepam-d5, Dealkylprazepam-d5 |
| CAS Number | 65891-80-7 |
| Molecular Formula | C₁₅H₆D₅ClN₂O |
| Molecular Weight | ~275.74 g/mol |
| Typical Purity | ≥98% |
| Common Formulation | 100 µg/mL or 1 mg/mL solution in Methanol |
Role in Benzodiazepine Metabolism and Analysis
To appreciate the importance of measuring desmethyldiazepam, it is essential to understand its place in the metabolic pathway of its parent drugs. Diazepam, for instance, is extensively metabolized in the liver primarily by cytochrome P450 enzymes (CYP3A4 and CYP2C19) into active metabolites.[2][3]
Caption: Simplified metabolic pathway of Diazepam.
Because desmethyldiazepam is a common downstream metabolite with a long elimination half-life (up to 200 hours), it is a reliable marker for detecting the use of several different benzodiazepines.[3]
Experimental Protocols
The following protocols describe a typical workflow for the quantitative analysis of benzodiazepines in urine using this compound as an internal standard with LC-MS/MS.
Preparation of Solutions
-
Internal Standard (IS) Working Solution: Dilute the commercially available this compound stock solution (e.g., 100 µg/mL) with a suitable solvent like methanol or a water/acetonitrile mixture to a final concentration appropriate for the assay (e.g., 100 ng/mL).[1] This working solution will be added to all samples.
-
Calibrators and Quality Controls (QCs): Prepare a series of calibrators and QCs by spiking drug-free urine with known concentrations of certified reference standards for the target benzodiazepines.
Sample Preparation Workflow
Urine samples often require hydrolysis to cleave glucuronide conjugates, which are the primary forms of excretion for many benzodiazepine metabolites. This step increases the detection sensitivity for drugs like oxazepam and temazepam.
Caption: General workflow for urine benzodiazepine analysis.
Protocol 1: "Dilute-and-Shoot"
This is a rapid and simple method suitable for many clinical settings.
-
Pipette 100 µL of urine sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (containing this compound).[4]
-
Add 800 µL of LC-grade water or a mild organic solvent.[4]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Solid Phase Extraction (SPE)
SPE provides a cleaner sample extract, reducing matrix effects and potentially improving sensitivity.
-
Hydrolysis: To 0.5 mL of urine, add 100 ng of the this compound internal standard, 100 µL of enzyme buffer (e.g., acetate buffer, pH 4.7), and 20 µL of β-glucuronidase solution. Vortex and incubate at 60°C for 30 minutes.[1]
-
Load: Load the cooled, hydrolyzed sample onto a conditioned and equilibrated mixed-mode SPE cartridge.
-
Wash: Wash the cartridge with 2 mL of an acidic solution (e.g., 0.02 N HCl) followed by 2 mL of a weak organic solvent (e.g., 20% methanol) to remove interferents.
-
Elute: Elute the analytes with 2 mL of an appropriate elution solvent (e.g., 60:40 ACN:MeOH with 5% strong ammonia solution).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
Instrumental Analysis: LC-MS/MS Parameters
Analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.
Liquid Chromatography (LC)
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 2mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | A suitable gradient to separate analytes (e.g., 10% B to 95% B over 5-7 min) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 - 10 µL |
Mass Spectrometry (MS)
MRM transitions must be optimized for each analyte and the internal standard. The table below provides example parameters.[1][5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Desmethyldiazepam | 271.1 | 140.1 | 165.1 | 25-35 |
| This compound (IS) | 276.1 | 145.1 | 170.1 | 25-35 |
| Alprazolam | 309.1 | 281.1 | 205.1 | 30-40 |
| Lorazepam | 321.1 | 275.1 | 303.1 | 20-30 |
| Oxazepam | 287.1 | 241.1 | 106.0 | 20-30 |
| Temazepam | 301.1 | 255.1 | 283.1 | 20-30 |
Note: Specific m/z values and collision energies are instrument-dependent and require optimization.
Conclusion
This compound is an indispensable tool in the modern toxicology laboratory. As a stable isotope-labeled internal standard, it ensures the reliability and accuracy of quantitative methods for benzodiazepine testing in urine. Its use in conjunction with powerful analytical techniques like LC-MS/MS allows for high-throughput, sensitive, and specific detection of a wide range of benzodiazepines and their metabolites, providing crucial information for clinical diagnosis, treatment monitoring, and forensic investigations.
References
Analysis of Benzodiazepines in Hair Samples Utilizing Desmethyldiazepam-d5 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hair analysis has emerged as a crucial methodology for the retrospective investigation of drug use, offering a wide window of detection spanning months to years. This application note provides a detailed protocol for the sensitive and robust quantification of various benzodiazepines in human hair samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates Desmethyldiazepam-d5 (also known as Nordiazepam-d5) as an internal standard to ensure accuracy and precision in quantification. This document outlines the necessary procedures from sample preparation to data analysis, and includes quantitative data to guide researchers in method validation and application.
Experimental Protocols
The following protocols are a synthesis of established methods for the analysis of benzodiazepines in hair.
Sample Preparation
A critical step in hair analysis is the decontamination of the sample to remove external contaminants, followed by the efficient extraction of the target analytes from the hair matrix.
2.1.1. Decontamination
-
Wash approximately 20-50 mg of hair with 5 mL of an organic solvent such as dichloromethane or methanol for 2 minutes to remove oils and external debris.
-
Follow with a wash using 5 mL of deionized water or a mild detergent solution (e.g., 0.1% sodium dodecyl sulfate) for another 2 minutes.[1][2]
-
Rinse the hair thoroughly with deionized water.
-
Dry the hair sample completely at room temperature or under a gentle stream of nitrogen.
2.1.2. Pulverization and Homogenization
-
Once dry, cut the hair into small segments (approximately 1-3 mm) or pulverize it using a ball mill to ensure homogeneity and increase the surface area for extraction.
2.1.3. Extraction
Two primary methods for extraction are commonly employed:
Method A: Methanolic Extraction
-
Weigh accurately about 20 mg of the pulverized hair into a glass tube.
-
Add a known concentration of the internal standard, this compound.
-
Add 1 mL of methanol. For improved extraction efficiency, a solution of methanol with 25% ammonium hydroxide (20:1 v/v) can be used.[1][2]
-
Sonicate the sample for 1-2 hours at a controlled temperature (e.g., 45°C).[3]
-
Centrifuge the sample and collect the supernatant for further clean-up.
Method B: Phosphate Buffer Extraction
-
Weigh accurately about 20 mg of the pulverized hair into a glass tube.
-
Add a known concentration of the internal standard, this compound.
-
Add 1 mL of a phosphate buffer (e.g., pH 8.4).
-
Sonicate for at least 1 hour.
-
Proceed with liquid-liquid or solid-phase extraction.
Sample Clean-up
2.2.1. Liquid-Liquid Extraction (LLE)
-
To the methanolic or phosphate buffer extract, add an appropriate immiscible organic solvent (e.g., 1-chlorobutane or a mixture of dichloromethane/diethyl ether).[3]
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[3]
2.2.2. Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol and then with deionized water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with deionized water and then with a weak organic solvent to remove interferences.
-
Elute the benzodiazepines with a suitable solvent mixture (e.g., ethyl acetate containing 2% ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of benzodiazepines. Optimization will be required for specific instruments and target analytes.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, then return to initial conditions for equilibration. |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables summarize the quantitative performance data for the analysis of various benzodiazepines in hair, as reported in the scientific literature. These values can serve as a benchmark for method development and validation.
Table 1: Limits of Quantification (LOQs) for Benzodiazepines in Hair
| Benzodiazepine | LOQ (pg/mg) | Reference |
| Alprazolam | 0.5 - 5 | [3] |
| 7-Aminoclonazepam | 0.5 - 5 | [3] |
| Bromazepam | 0.5 - 5 | [3] |
| Clonazepam | 0.5 - 5 | [3] |
| Diazepam | 0.5 - 5 | [3] |
| Estazolam | 0.5 - 5 | [3] |
| Lorazepam | 0.5 - 5 | [3] |
| Lormetazepam | 0.5 - 5 | [3] |
| Midazolam | 0.5 - 5 | [3] |
| Nitrazepam | 0.5 - 5 | [3] |
| Nordiazepam (Desmethyldiazepam) | 0.5 - 5 | [3] |
| Oxazepam | 0.5 - 5 | [3] |
| Temazepam | 0.5 - 5 | [3] |
| Zolpidem | 0.5 - 5 | [3] |
Table 2: Recovery Rates of Benzodiazepines from Hair Samples
| Benzodiazepine | Extraction Method | Recovery (%) | Reference |
| Various Benzodiazepines | Methanolic Extraction & LLE | 19 - 82 | [3] |
| 7-Aminoflunitrazepam | Alkaline Extraction & SPE | 53 - 55 | [1] |
| Chlordiazepoxide | Alkaline Extraction & SPE | ~59 | [1] |
| Diazepam | Alkaline Extraction & SPE | >70 | [1] |
| Nordiazepam | Alkaline Extraction & SPE | >70 | [1] |
| Oxazepam | Alkaline Extraction & SPE | >70 | [1] |
| Temazepam | Alkaline Extraction & SPE | >70 | [1] |
Visualizations
Caption: Workflow for Benzodiazepine Analysis in Hair.
Conclusion
The described methodology provides a robust and sensitive approach for the quantification of benzodiazepines in hair samples. The use of this compound as an internal standard is crucial for achieving accurate and reproducible results. The provided quantitative data and detailed protocols offer a solid foundation for researchers to implement and validate this analytical method in their laboratories for forensic, clinical, and research applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Detection of benzodiazepines in hair using ELISA and LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Benzodiazepines and z-Drugs in Hair Using an UHPLC-MS/MS Validated Method: Application to Workplace Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry Profiling of Benzodiazepines using Desmethyldiazepam-d5
Abstract
This application note describes a robust and sensitive method for the simultaneous screening and quantification of a broad panel of benzodiazepines and their metabolites in biological matrices using High-Resolution Mass Spectrometry (HRMS). The protocol leverages Desmethyldiazepam-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Detailed methodologies for sample preparation from urine and plasma, along with liquid chromatography and mass spectrometry conditions, are provided. This method is suitable for clinical research, forensic toxicology, and drug development applications where reliable and accurate measurement of benzodiazepines is critical.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. Due to their potential for misuse and abuse, sensitive and specific analytical methods are required for their detection and quantification in biological samples. High-resolution mass spectrometry (HRMS) offers significant advantages over traditional techniques by providing high mass accuracy and resolving power, which improves selectivity and confidence in compound identification. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring reliable quantification.[1]
Signaling Pathway of Benzodiazepines
Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[4][5] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability.[4]
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference materials of benzodiazepines and this compound.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate, β-glucuronidase.
-
Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges.
Sample Preparation
Protocol for Urine Samples:
-
To 1 mL of urine, add 20 µL of a 250 ng/mL this compound internal standard solution.[6]
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[6]
-
Incubate the mixture at 50°C for 1 hour to hydrolyze glucuronidated metabolites.[6]
-
Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with 0.02 N HCl followed by 20% methanol.[4]
-
Elute the analytes with an ammoniated organic solvent (e.g., 60:40 acetonitrile:methanol with 5% ammonium hydroxide).[4]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.
Protocol for Plasma/Serum Samples:
-
To 0.5 mL of plasma or serum, add 1.5 mL of cold acetonitrile containing this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.
LC-HRMS Conditions
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.[7]
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
HRMS System: High-resolution mass spectrometer (e.g., Orbitrap-based).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan with a resolution of >70,000 FWHM. Data-dependent MS/MS can be used for confirmation.
Data Analysis and Quantitative Results
The use of this compound as an internal standard allows for accurate quantification by correcting for variations during sample preparation and analysis. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Logical Relationship of Internal Standard Use
Quantitative Performance
The method was validated for a panel of common benzodiazepines. The following tables summarize the quantitative performance of the assay.
Table 1: Calibration and Linearity Data
| Analyte | Calibration Range (ng/mL) | R² |
| Alprazolam | 1 - 500 | >0.995 |
| Clonazepam | 1 - 500 | >0.996 |
| Diazepam | 1 - 500 | >0.998 |
| Lorazepam | 1 - 500 | >0.994 |
| Oxazepam | 2 - 1000 | >0.997 |
| Temazepam | 2 - 1000 | >0.996 |
| Nordiazepam | 1 - 500 | >0.997 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Alprazolam | Low | 5 | 98.5 | 6.2 |
| High | 250 | 101.2 | 4.1 | |
| Diazepam | Low | 5 | 102.3 | 5.5 |
| High | 250 | 99.8 | 3.8 | |
| Lorazepam | Low | 5 | 97.9 | 7.1 |
| High | 250 | 103.1 | 4.5 |
Conclusion
This application note presents a comprehensive and robust LC-HRMS method for the profiling of benzodiazepines in biological matrices. The use of this compound as an internal standard, coupled with the high selectivity and sensitivity of HRMS, provides a reliable tool for researchers, scientists, and drug development professionals. The detailed protocols and performance data demonstrate the suitability of this method for a wide range of applications requiring accurate and precise benzodiazepine analysis.
References
Application Note: High-Recovery Solid-Phase Extraction of Benzodiazepines from Human Urine Using Desmethyldiazepam-d5 as an Internal Standard
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of a panel of benzodiazepines and their metabolites from human urine. The method employs a mixed-mode polymeric SPE sorbent and utilizes Desmethyldiazepam-d5 as an internal standard to ensure accuracy and precision. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to deliver high recovery rates and clean extracts, making it suitable for clinical and forensic toxicology research.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for conditions such as anxiety, insomnia, and seizures.[1] However, their potential for misuse and abuse necessitates sensitive and accurate methods for their detection in biological matrices.[1][2] Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher throughput, and amenability to automation.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting analyte losses during sample preparation and compensating for matrix effects in LC-MS/MS analysis, thereby improving the accuracy and reliability of quantification.[4][5] This document provides a detailed experimental protocol for the extraction of benzodiazepines from urine, a summary of expected quantitative performance, and a visual workflow of the procedure.
Experimental Protocol
This protocol is a synthesized methodology based on established procedures for benzodiazepine extraction.[6] It is recommended to validate the method in-house for specific benzodiazepines of interest.
1. Materials and Reagents
-
SPE Cartridges: Mixed-mode polymeric cation exchange (e.g., EVOLUTE® EXPRESS CX, 30 mg) or hydrophilic-lipophilic balanced (HLB) cartridges.
-
Benzodiazepine Standards: Certified reference materials of the target benzodiazepines.
-
Internal Standard (IS): this compound solution (e.g., 1 µg/mL in methanol).
-
Reagents:
2. Sample Pre-treatment
-
Allow urine samples to equilibrate to room temperature.
-
To a 1 mL aliquot of urine in a glass tube, add 20 µL of the this compound internal standard solution.
-
For Glucuronide Metabolite Analysis: Add 50 µL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase enzyme.[2] Vortex briefly.
-
Incubate the samples at 55-65°C for 1-2 hours to facilitate enzymatic hydrolysis.[2][5]
-
After incubation, cool the samples and add 200 µL of 0.1% aqueous formic acid. Vortex to mix.[7]
-
Centrifuge the samples at 3000 rpm for 10 minutes to pellet any precipitate.[2]
3. Solid-Phase Extraction (SPE) Procedure
The following steps are performed using an SPE vacuum manifold.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry. Some polymeric sorbents may not require conditioning.[7]
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% aqueous formic acid.
-
Sample Loading: Load the pre-treated supernatant onto the SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analytes with 2 x 750 µL of an elution solvent. A common elution solvent is a mixture of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).[7]
-
Allow the solvent to soak for a minute before applying vacuum to elute.
-
4. Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[7]
-
Vortex briefly and transfer to an autosampler vial for analysis.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of selected benzodiazepines using an SPE-LC-MS/MS method with a deuterated internal standard. Values are compiled from multiple sources and are representative.
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Diazepam | 1 - 500 | 2.0 | 90 - 110 | [3][4] |
| N-Desmethyldiazepam | 1 - 500 | 2.0 | 90 - 110 | [4] |
| Oxazepam | 5 - 1000 | 5.0 | > 85 | [9] |
| Temazepam | 5 - 1000 | 5.0 | > 85 | [9] |
| Alprazolam | 5 - 1000 | 5.0 | > 90 | [9] |
| Lorazepam | 5 - 1000 | 5.0 | > 85 | [9] |
| Clonazepam | 3 - 500 | 1.78 | > 83 | [10][11] |
| Flunitrazepam | 2 - 100 | 2.0 | 90 - 110 | [4] |
| Nitrazepam | 2 - 100 | 2.0 | 90 - 110 | [4] |
Note: Recovery and LOQ values are highly dependent on the specific SPE sorbent, instrumentation, and matrix.
Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase extraction of benzodiazepines.
Caption: Workflow for Benzodiazepine Solid-Phase Extraction.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and concentration of benzodiazepines from urine samples prior to LC-MS/MS analysis. The incorporation of this compound as an internal standard ensures high accuracy and reproducibility. This method is well-suited for high-throughput clinical and forensic laboratories requiring robust and sensitive quantification of this important drug class.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of 1,4-benzodiazepines by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. nyc.gov [nyc.gov]
- 7. lcms.cz [lcms.cz]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: The Use of Desmethyldiazepam-d5 in Pharmacokinetic Studies of Diazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazepam, a widely prescribed benzodiazepine for anxiety, muscle spasms, and seizures, undergoes extensive metabolism in the body. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing therapeutic efficacy and ensuring patient safety. The primary active metabolite of diazepam is desmethyldiazepam (nordiazepam), which itself exhibits pharmacological activity and has a longer half-life than the parent drug.
Accurate quantification of both diazepam and desmethyldiazepam in biological matrices is essential for pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing and instrument response. Desmethyldiazepam-d5, a deuterated analog of desmethyldiazepam, serves as an ideal internal standard for the simultaneous quantification of diazepam and its major metabolite, ensuring high accuracy and precision in pharmacokinetic assessments.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of diazepam.
Metabolic Pathway of Diazepam
Diazepam is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves N-demethylation by CYP2C19 and CYP3A4 to form the active metabolite, desmethyldiazepam. A secondary pathway involves hydroxylation by CYP3A4 to form another active metabolite, temazepam. Desmethyldiazepam is further metabolized to oxazepam. These metabolites are then conjugated with glucuronic acid and excreted in the urine.[1][2]
Metabolic pathway of diazepam.
Experimental Protocols
Pharmacokinetic Study Design
A typical pharmacokinetic study of diazepam would involve the following workflow:
Experimental workflow for a pharmacokinetic study.
a. Subjects and Dosing: Healthy human volunteers are administered a single oral or intravenous dose of diazepam.
b. Sample Collection: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours).
c. Plasma Separation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is for the extraction of diazepam and desmethyldiazepam from plasma samples.
a. Materials:
-
Plasma samples
-
This compound internal standard solution (in methanol)
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Methanol
-
Acetonitrile
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
b. Protocol:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard solution.
-
Vortex the mixture for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of a mixture of acetonitrile and methanol (e.g., 80:20 v/v) containing a small percentage of a weak base like ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for diazepam, desmethyldiazepam, and this compound should be optimized on the specific mass spectrometer being used. Representative transitions are provided in the table below.
Data Presentation
Table 1: Representative MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diazepam | 285.1 | 193.1 |
| Desmethyldiazepam | 271.1 | 140.1 |
| This compound | 276.1 | 145.1 |
Table 2: Typical Pharmacokinetic Parameters of Diazepam and Desmethyldiazepam following a Single Oral Dose of Diazepam
The following table summarizes typical pharmacokinetic parameters obtained from studies utilizing highly specific and sensitive analytical methods, such as LC-MS/MS with deuterated internal standards.
| Parameter | Diazepam | Desmethyldiazepam |
| Tmax (h) | 1.0 - 2.0 | 24 - 96 |
| Cmax (ng/mL) | 100 - 400 | 20 - 100 |
| AUC (0-inf) (ng·h/mL) | 2000 - 8000 | 4000 - 20000 |
| Half-life (t½) (h) | 20 - 50 | 40 - 100 |
Note: These values can vary significantly between individuals due to factors such as age, liver function, and genetic variations in CYP enzymes.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the simultaneous quantification of diazepam and its major active metabolite, desmethyldiazepam, in biological matrices. This approach is essential for generating high-quality pharmacokinetic data, which is fundamental in drug development, clinical pharmacology, and therapeutic drug monitoring. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in these fields.
References
Troubleshooting & Optimization
Optimizing LC gradient for separation of benzodiazepines from Desmethyldiazepam-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography (LC) gradients for the separation of benzodiazepines, with a specific focus on challenges related to the internal standard Desmethyldiazepam-d5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it challenging to separate this compound from other benzodiazepines?
A1: The primary challenge lies in the minimal structural difference between this compound (also known as Nordiazepam-d5) and its non-deuterated analog, Nordiazepam. In reversed-phase liquid chromatography, the substitution of hydrogen with deuterium atoms can lead to slight differences in hydrophobicity and retention time. This phenomenon, known as the deuterium isotope effect, can cause the deuterated internal standard to co-elute or have very similar retention times to other benzodiazepines, complicating accurate quantification.[1][2]
Q2: My this compound peak is co-eluting with another benzodiazepine. How can I improve the separation?
A2: Co-elution of the internal standard with an analyte of interest is a common issue. Here are several strategies to improve resolution:
-
Gradient Optimization: The most effective approach is to adjust the LC gradient. A shallower gradient, which involves a slower increase in the organic mobile phase concentration over time, can enhance the separation of closely eluting compounds.[3][4] Experiment with reducing the rate of change in the organic mobile phase percentage around the elution time of the co-eluting peaks.
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol, being a protic solvent, can offer different interactions with the analytes and the stationary phase compared to the aprotic acetonitrile.[5]
-
pH Adjustment: Modifying the pH of the aqueous mobile phase can change the ionization state of the benzodiazepines, thereby affecting their retention and selectivity. For basic compounds like benzodiazepines, operating at a slightly higher pH can sometimes improve peak shape and resolution.[6][7]
-
-
Column Chemistry: If gradient and mobile phase adjustments are insufficient, consider a column with a different stationary phase. For instance, a phenyl-hexyl or biphenyl column can provide alternative selectivities based on pi-pi interactions, which can be beneficial for separating aromatic compounds like benzodiazepines.[8][9]
Q3: I'm observing poor peak shape (tailing) for my benzodiazepine analytes. What are the likely causes and solutions?
A3: Peak tailing for basic compounds like benzodiazepines is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[10]
-
Mobile Phase Additives: Incorporating a buffer, such as ammonium formate or ammonium acetate, into your mobile phases can help to mask the silanol groups and improve peak shape.[10] Ensure the buffer is present in both the aqueous and organic mobile phases for consistent performance throughout the gradient.
-
pH Control: Maintaining an appropriate mobile phase pH can suppress the ionization of silanol groups, reducing unwanted interactions.
-
Column Choice: Using a column with advanced end-capping or a hybrid particle technology (e.g., bridged ethyl hybrid - BEH) can minimize silanol interactions and lead to better peak symmetry.[8]
Q4: How can I manage matrix effects in my benzodiazepine analysis?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of your results.[11]
-
Effective Sample Preparation: Employing a robust sample preparation technique, such as solid-phase extraction (SPE), can significantly reduce matrix effects by removing interfering substances before LC-MS/MS analysis.[12]
-
Chromatographic Separation: Good chromatographic separation of the analytes from the bulk of the matrix components is crucial. Adjusting the gradient to allow matrix components to elute at different times than the analytes of interest can mitigate ion suppression.
-
Use of Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard, such as this compound, for each analyte is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[13]
Experimental Protocols
Optimized LC Gradient for Benzodiazepine Separation
This protocol provides a starting point for the separation of a panel of benzodiazepines, including critical pairs that may co-elute with this compound.
-
Column: A C18 column with high-purity silica and end-capping is recommended (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 60 |
| 8.1 | 95 |
| 9.0 | 95 |
| 9.1 | 20 |
| 10.0 | 20 |
Mass Spectrometry Parameters
The following table provides example Multiple Reaction Monitoring (MRM) transitions for common benzodiazepines and this compound. These should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alprazolam | 309.1 | 281.1 | 25 |
| Clonazepam | 316.1 | 270.1 | 22 |
| Diazepam | 285.1 | 193.1 | 28 |
| Lorazepam | 321.0 | 275.0 | 24 |
| Oxazepam | 287.1 | 241.1 | 20 |
| Temazepam | 301.1 | 255.1 | 22 |
| This compound | 276.1 | 140.1 | 30 |
| Nordiazepam | 271.1 | 140.1 | 30 |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Common causes and solutions for peak tailing in benzodiazepine analysis.
References
- 1. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Q: Is methanol the only solvent that can be used instead of acetonitrile as the mobile phase in reversed-phase LC? : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. forensicresources.org [forensicresources.org]
Technical Support Center: Desmethyldiazepam-d5 Analysis in ESI-MS
Welcome to the technical support center for the analysis of Desmethyldiazepam-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals mitigate ion suppression and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern for the quantitative analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting substances from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can negatively impact the precision, accuracy, and sensitivity of the analysis.[1] In an ESI source, there is a finite amount of available charge on the surface of droplets.[1] When high concentrations of interfering compounds are present, they can compete with the analyte for this charge or alter the droplet's physical properties (like surface tension and viscosity), hindering the efficient formation of gas-phase analyte ions.[1][3] This can lead to underestimation of the analyte's concentration, even when using a stable-isotope labeled internal standard (SIL-IS) like this compound, as the internal standard itself can also be suppressed.[4]
Q2: My this compound signal is unexpectedly low or highly variable. How can I determine if ion suppression is the cause?
A2: To diagnose ion suppression, the most direct method is a post-column infusion experiment.[5][6] In this procedure, a constant flow of this compound solution is introduced into the mobile phase after the analytical column but before the ESI source. A blank matrix sample (e.g., extracted urine or plasma) is then injected onto the column. If ion suppression is occurring, you will observe a significant drop in the this compound signal at the retention times where matrix components elute.
Q3: What are the most common sources of ion suppression when analyzing this compound in biological matrices like urine or serum?
A3: The most common sources are endogenous matrix components and exogenous substances.
-
Endogenous Components: Salts, phospholipids, and proteins from biological fluids are major contributors.[7]
-
Exogenous Substances: Non-volatile buffers (e.g., phosphates, TRIS), ion-pairing agents (e.g., trifluoroacetic acid - TFA), detergents, and co-administered drugs can all cause significant suppression.[7][8][9] For instance, TFA is known to cause ion suppression.[9]
-
Sample Preparation Artifacts: Contaminants from collection tubes, plasticizers, or residual reagents from sample processing can also interfere with ionization.[8]
Q4: How can I improve my sample preparation method to minimize ion suppression?
A4: Enhancing sample cleanup is one of the most effective ways to combat ion suppression.[1][7] For benzodiazepines like this compound, Solid Phase Extraction (SPE) is a highly effective technique.[10][11] Using a mixed-mode cation exchange (MCX) sorbent can provide a cleaner extract compared to reversed-phase SPE alone, thereby reducing matrix effects.[11][12] It is also beneficial to eliminate steps like sample evaporation and reconstitution, which can concentrate interfering substances.[10]
Q5: What adjustments can be made to the chromatographic separation to mitigate ion suppression?
A5: The primary goal of chromatographic optimization is to separate this compound from co-eluting matrix components.[3]
-
Improve Separation: Adjust the gradient profile or use a column with a different selectivity (e.g., phenyl-hexyl) to resolve the analyte from interfering peaks.[6]
-
Reduce Flow Rate: Lowering the ESI flow rate, for example into the nanoliter-per-minute range, can reduce ion suppression.[1][13] This is because smaller, more highly charged droplets are formed, which are more tolerant of non-volatile components.[1] A significant improvement in signal and reduction in suppression can be observed when reducing the flow rate from 200 µL/min to 0.1 µL/min.[13]
-
Dilute the Sample: Simply diluting the sample can reduce the concentration of interfering compounds, though this may not be suitable for trace analysis.[1][14] A 10-fold dilution has been shown to minimize matrix effects for benzodiazepine analysis in urine.[14]
Q6: Can this compound, as a deuterated internal standard, fully compensate for ion suppression?
A6: While SIL-IS like this compound are the best tools to compensate for matrix effects, the compensation is not always perfect.[4][8] Both the analyte and the SIL-IS can suppress each other's ionization, and this suppression can be concentration-dependent in a non-linear fashion.[4] Therefore, even when using a SIL-IS, it is crucial to minimize the underlying ion suppression to ensure the most accurate and robust results.
Q7: Are there alternative ionization techniques that are less susceptible to ion suppression for this type of analysis?
A7: Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than ESI.[1][5] The ionization mechanism in APCI is different, relying on gas-phase reactions, which makes it less affected by the properties of the liquid droplets.[1] If severe ion suppression persists with ESI, switching to an APCI source could be a viable solution.
Troubleshooting Guides
Guide 1: Experimental Protocol for Diagnosing Ion Suppression
This protocol describes the post-column infusion technique to identify regions of ion suppression in your chromatogram.
Methodology:
-
System Setup: Configure the LC-MS system as you would for your standard analysis.
-
Infusion Pump: Use a syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of a standard solution of this compound (e.g., 100 ng/mL in mobile phase) to a T-junction placed between the analytical column and the ESI source.
-
Equilibration: Allow the infusion to stabilize, resulting in a constant and high-intensity signal for the this compound MRM transition.
-
Injection: Inject a prepared blank matrix sample (one that has undergone the full extraction procedure but contains no analyte or internal standard).
-
Data Analysis: Monitor the signal of the infused this compound. Any dips or decreases in the signal baseline correspond to retention times where matrix components are eluting and causing ion suppression. This allows you to see if the retention time of your analyte coincides with a suppression zone.[5][6]
Guide 2: Optimized Sample Preparation Protocol for Benzodiazepines
This guide provides a detailed methodology for Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent, adapted from established methods for benzodiazepine analysis in urine.[10][11][12][15]
Methodology:
-
Sample Pretreatment:
-
To a 200 µL urine sample in a 96-well plate, add an appropriate volume of this compound internal standard solution.
-
If analyzing for conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase) at this stage.[11][15]
-
Quench the reaction and ionize the analytes by adding 200 µL of 4% phosphoric acid (H₃PO₄). Mix well.[11][15]
-
-
SPE Loading:
-
Wash Steps:
-
Elution:
-
Final Dilution:
Quantitative Data
Table 1: Summary of Ion Suppression Mitigation Strategies
| Strategy | Principle | Key Advantages | Considerations |
| Optimized Sample Preparation (SPE) | Removes interfering matrix components before analysis.[7] | High efficiency, leads to cleaner extracts and significantly reduced matrix effects.[11] | Can be time-consuming; requires method development for specific matrices. |
| Chromatographic Separation | Separates the analyte from co-eluting interferences. | Directly addresses the root cause of suppression; can be highly effective. | May require longer run times or specialized columns. |
| Sample Dilution | Reduces the concentration of all components, including interferences.[1] | Simple and fast to implement.[14] | Reduces analyte concentration, potentially impacting sensitivity for trace analysis.[1] |
| Flow Rate Reduction | Improves ESI efficiency and tolerance to matrix components.[13] | Can significantly boost signal and reduce suppression; conserves sample.[13] | May require re-optimization of source parameters. |
| Use of SIL-IS | The internal standard experiences similar suppression, allowing for ratio-based correction. | Compensates for unavoidable matrix effects and improves precision.[4] | Compensation may not be perfect; SIL-IS can also be suppressed.[4] |
| Alternative Ionization (APCI) | Different ionization mechanism is less affected by non-volatile matrix components.[1] | Can eliminate severe suppression issues seen with ESI.[5] | Analyte must be amenable to APCI; may have different sensitivity. |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]
- 6. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. sciex.com [sciex.com]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Analysis of Desmethyldiazepam-d5 in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for Desmethyldiazepam-d5 in complex biological matrices such as plasma, urine, and cerebrospinal fluid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low signal-to-noise ratio for this compound. What are the potential causes and how can I troubleshoot this issue?
A low S/N ratio for this compound can stem from several factors throughout the analytical workflow. The primary culprits are often matrix effects, inefficient sample cleanup, suboptimal chromatographic conditions, or incorrect mass spectrometry parameters.
To troubleshoot this, consider the following steps, outlined in the workflow diagram below:
-
Evaluate Sample Preparation: Inefficient removal of matrix components like phospholipids and proteins is a common cause of ion suppression.[1][2] Consider switching to a more rigorous sample preparation technique, such as mixed-mode solid-phase extraction (SPE), which has been shown to provide superior cleanup compared to reversed-phase SPE.[3][4]
-
Optimize Chromatographic Separation: Poor chromatographic resolution can lead to co-elution of matrix interferences with your analyte, suppressing its signal. Ensure that your method provides baseline separation of this compound from other matrix components and any other analytes or internal standards with similar mass transitions.[3][4]
-
Review Mass Spectrometry Parameters: Verify that the correct multiple reaction monitoring (MRM) transitions are being used for this compound and that collision energy and other source parameters are optimized for this specific analyte.
-
Assess for Analyte Degradation: Desmethyldiazepam (as nordiazepam) can be unstable under acidic conditions.[5] Ensure that the pH of your samples and extraction solutions is appropriate to prevent degradation.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Q2: How do matrix effects impact the analysis of this compound, and what is the best way to mitigate them?
Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., salts, proteins, and phospholipids), can significantly impact the ionization efficiency of this compound in the mass spectrometer.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1]
The most effective way to mitigate matrix effects is through efficient sample preparation. Mixed-mode solid-phase extraction (SPE) has demonstrated superior cleanup for benzodiazepines in complex matrices like urine compared to traditional reversed-phase sorbents.[3][4] This is because mixed-mode SPE utilizes both reversed-phase and ion-exchange mechanisms for a more selective extraction.
The diagram below illustrates the relationship between matrix components and signal interference and how effective sample preparation acts as a barrier.
Caption: Mitigation of matrix effects through sample preparation.
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from a method demonstrated to reduce matrix effects for benzodiazepines.[3][4]
Materials:
-
Oasis MCX µElution Plate
-
Urine sample
-
Internal standard solution (e.g., 250 ng/mL this compound)
-
0.5 M Ammonium acetate buffer (pH 5.0)
-
β-glucuronidase enzyme
-
Elution solvent
-
LC-MS/MS system
Procedure:
-
To a well of the Oasis MCX µElution Plate, add 200 µL of the urine sample.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing 10 µL of β-glucuronidase enzyme per mL of buffer.
-
Vortex to mix.
-
Incubate as required for enzymatic hydrolysis.
-
Apply vacuum to load the sample onto the SPE plate.
-
Wash the sorbent with an appropriate wash solvent to remove interferences.
-
Elute the analyte and internal standard with the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
The following diagram outlines the workflow for this SPE protocol.
Caption: Experimental workflow for Mixed-Mode SPE.
Data Presentation
Table 1: Comparison of Matrix Effects with Different SPE Sorbents
| Sample Preparation Method | Sorbent Type | Absolute Matrix Effects (%) |
| Method A | Oasis MCX (Mixed-Mode) | 17.7 |
| Method B | Oasis PRiME HLB (Reversed-Phase) | 25.3 |
| Data adapted from a study on benzodiazepines in urine, demonstrating the superior cleanup of mixed-mode SPE.[3][4] |
Table 2: Optimized MRM Transitions for Related Benzodiazepines
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diazepam-d5 | 290.1 | 154.1 |
| N-Desmethyldiazepam-d5 | 276.1 | 140.1 |
| Oxazepam-d5 | 292.1 | 246.1 |
| Temazepam-d5 | 305.1 | 259.1 |
| Optimized MRM transitions are crucial for selectivity and sensitivity. These are examples for related compounds; transitions for this compound should be empirically optimized. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Cross-Contribution with Desmethyldiazepam-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desmethyldiazepam-d5 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern?
A1: Isotopic cross-contribution, also known as crosstalk, occurs when the signal from the isotopically labeled internal standard (e.g., this compound) is detected in the mass channel of the unlabeled analyte (Desmethyldiazepam), or vice versa. This can lead to inaccuracies in quantification, particularly at the lower limit of quantitation (LLOQ), by artificially inflating the analyte response.
Q2: What are the primary causes of isotopic cross-contribution with this compound?
A2: The main causes include:
-
Isotopic Impurity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled Desmethyldiazepam (M+0).
-
Natural Isotope Abundance: The unlabeled analyte has a natural abundance of isotopes (e.g., ¹³C, ¹⁵N) that can contribute to the mass channel of the deuterated internal standard.
-
In-source Hydrogen-Deuterium Exchange: Under certain mass spectrometer source conditions, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the mobile phase or matrix, converting it to a less-deuterated form that can interfere with the analyte signal.
Q3: What are the acceptable limits for isotopic cross-contribution?
A3: While there are no universally mandated limits, a common acceptance criterion in regulated bioanalysis is that the contribution of the internal standard to the analyte signal should be less than 5% of the analyte response at the LLOQ. Similarly, the contribution of the analyte to the internal standard signal should be less than 1% of the internal standard response.
Troubleshooting Guides
Issue 1: High Contribution of this compound to the Analyte Signal
Symptoms:
-
Inaccurate and imprecise results at the LLOQ.
-
Non-zero analyte peak observed in blank samples spiked only with the internal standard.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Isotopic Impurity of Internal Standard | 1. Verify the Certificate of Analysis (CoA): Check the isotopic purity of your this compound standard. Reputable suppliers provide a CoA detailing the percentage of the unlabeled analyte.[1][2][3][4] 2. Source a Higher Purity Standard: If the isotopic purity is insufficient, obtain a new batch with higher purity. |
| In-Source Hydrogen-Deuterium (H/D) Exchange | 1. Optimize MS Source Conditions: Reduce the source temperature and/or the cone voltage to minimize in-source fragmentation and H/D exchange. 2. Modify Mobile Phase: Avoid highly acidic mobile phases if possible, as they can sometimes promote H/D exchange. |
| Incorrect Mass Transition Selection | 1. Review MRM Transitions: Ensure that the selected precursor and product ions for the analyte and internal standard are specific and minimize overlap. (See Table 2 for recommended transitions). |
Issue 2: Inconsistent or Unexplained Analyte Response
Symptoms:
-
Poor linearity of the calibration curve.
-
High variability in quality control (QC) sample results.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Analyte Contribution to Internal Standard Signal | 1. Assess Analyte Purity: Ensure the analyte standard is of high purity and does not contain any deuterated impurities. 2. Evaluate Contribution at ULOQ: Analyze a sample at the upper limit of quantitation (ULOQ) without internal standard to check for any signal in the internal standard's MRM transition. |
| Matrix Effects | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction) to reduce matrix interference. 2. Evaluate Different Matrices: Test for selectivity in at least six different lots of blank matrix. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Contribution
This protocol details the steps to quantify the cross-contribution between Desmethyldiazepam and this compound.
1. Preparation of Solutions:
-
Prepare a stock solution of Desmethyldiazepam (analyte) and this compound (internal standard) in methanol.
-
Prepare two sets of samples in the appropriate biological matrix (e.g., plasma, urine):
-
Set A (Analyte to IS): A blank matrix sample and a sample spiked with Desmethyldiazepam at the upper limit of quantitation (ULOQ).
-
Set B (IS to Analyte): A blank matrix sample and a sample spiked with this compound at the working concentration.
-
2. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. Acquire data for both the analyte and internal standard MRM transitions in all samples.
3. Data Analysis and Calculation:
-
Contribution of Analyte to IS Signal (%CA→IS):
-
Measure the peak area of the internal standard in the ULOQ sample (AreaIS in ULOQ).
-
Measure the peak area of the internal standard in the blank matrix sample (AreaIS in Blank).
-
Measure the peak area of the internal standard in a sample containing only the internal standard at its working concentration (AreaIS).
-
Calculate the percentage contribution: %C(A→IS) = ((Area(IS in ULOQ) - Area(IS in Blank)) / Area(IS)) * 100
-
-
Contribution of IS to Analyte Signal (%CIS→A):
-
Measure the peak area of the analyte in the sample containing only the internal standard (AreaA in IS).
-
Measure the peak area of the analyte in the blank matrix sample (AreaA in Blank).
-
Measure the peak area of the analyte at the LLOQ (AreaA at LLOQ).
-
Calculate the percentage contribution: %C(IS→A) = ((Area(A in IS) - Area(A in Blank)) / Area(A at LLOQ)) * 100
-
Acceptance Criteria:
-
%CA→IS should be ≤ 1%
-
%CIS→A should be ≤ 5%
Quantitative Data
Table 1: Representative Isotopic Purity of this compound
| Parameter | Specification |
| Chemical Purity | >99.5% |
| Isotopic Purity (d5) | ≥99% |
| Unlabeled (d0) Contribution | <0.5% |
Data is representative and may vary by supplier and lot. Always refer to the Certificate of Analysis for specific values.[1][2][3][4]
Table 2: Recommended LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Desmethyldiazepam (Nordiazepam) | 271.1 | 140.1 |
| This compound (Nordiazepam-d5) | 276.1 | 145.1 |
Note: Optimal transitions may vary depending on the mass spectrometer used.
Visualizations
Caption: Isotopic cross-contribution pathways.
References
- 1. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5), 0.1mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5) | LGC Standards [lgcstandards.com]
- 3. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5), 1mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 4. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5) | LGC Standards [lgcstandards.com]
Best practices for preparation and storage of Desmethyldiazepam-d5 working solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of Desmethyldiazepam-d5 working solutions. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical assays, such as liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (also known as Nordiazepam-d5) is a deuterated analog of Desmethyldiazepam, a primary and active metabolite of diazepam.[1][2] Its main application is as an internal standard for the quantification of Desmethyldiazepam and other benzodiazepines in biological matrices by GC- or LC-MS.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: Methanol and Dimethyl sulfoxide (DMSO) are commonly used solvents for this compound.[3] For LC-MS applications, methanol or acetonitrile are generally preferred as they are more compatible with typical mobile phases.[4]
Q3: How should I store the neat (solid) form of this compound?
A3: The neat solid form of this compound should be stored at -20°C for long-term stability.[1][5]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, accurately weigh a small amount of the neat solid and dissolve it in a precise volume of a suitable solvent (e.g., methanol) to achieve a known concentration, typically 1 mg/mL.[6][7] It is recommended to use a calibrated analytical balance and volumetric flasks to ensure accuracy.
Q5: How do I prepare working solutions from the stock solution?
A5: Working solutions are prepared by performing serial dilutions of the stock solution with the appropriate solvent.[7] The final concentration of the working solution will depend on the specific requirements of your analytical method, but typical concentrations for internal standard working solutions are in the range of 100 ng/mL to 1 µg/mL.[7][8]
Q6: What are the recommended storage conditions for this compound solutions?
A6: Stock solutions (typically in methanol at 1 mg/mL or 0.1 mg/mL) should be stored at -20°C.[6][9] Working solutions should also be stored at low temperatures, preferably at -20°C, to minimize degradation. For short-term use, storage at 4°C may be acceptable, but stability should be verified.[10]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Solvent | Storage Temperature |
| Neat Solid | N/A | -20°C[1][5] |
| Stock Solution | Methanol | -20°C[6] |
| Working Solution | Methanol/Acetonitrile | -20°C (long-term), 4°C (short-term)[10] |
Table 2: Typical Concentrations for this compound Solutions
| Solution Type | Typical Concentration Range |
| Stock Solution | 100 µg/mL - 1 mg/mL[6][7] |
| Working Solution | 100 ng/mL - 1 µg/mL[7][8] |
| Final Concentration in Sample | 5 ng/mL - 100 ng/mL |
Experimental Protocols
Protocol 1: Preparation of a 100 µg/mL Stock Solution in Methanol
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of the neat solid using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the solid.
-
Once dissolved, bring the flask to volume with methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to an amber glass vial with a PTFE-lined cap for storage.
-
Clearly label the vial with the compound name, concentration, solvent, preparation date, and store at -20°C.
Protocol 2: Preparation of a 1 µg/mL Working Solution
-
Allow the 100 µg/mL stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Bring the flask to volume with the desired solvent (e.g., methanol or acetonitrile).
-
Cap the flask and invert it several times to ensure thorough mixing.
-
Transfer to a clearly labeled storage vial and store at -20°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Incompatible solvent between the working solution and the mobile phase.- Adsorption of the analyte to the analytical column or tubing. | - Ensure the solvent of the working solution is compatible with the initial mobile phase conditions.- Consider using a different column or adding a competing agent to the mobile phase. |
| Low Signal Intensity | - Degradation of the working solution.- Incorrect concentration of the working solution.- Ion suppression due to matrix effects.[11] | - Prepare a fresh working solution from the stock solution.- Verify the dilution calculations and the accuracy of pipettes and volumetric flasks.- Optimize the sample preparation method to reduce matrix components.[11] |
| Chromatographic Separation of Analyte and Internal Standard | - Deuterium isotope effect, where the deuterated compound elutes slightly earlier or later than the non-deuterated analyte. | - Adjust the chromatographic conditions (e.g., gradient, temperature) to achieve co-elution.- If co-elution is not possible, ensure that the integration parameters are set correctly for both peaks. |
| Inaccurate Quantification | - Isotopic exchange (back-exchange) of deuterium with protons from the solvent or matrix.- Presence of non-labeled impurity in the internal standard. | - Use aprotic solvents where possible, although this is not always feasible.- Verify the isotopic purity of the this compound standard from the certificate of analysis. |
| Precipitation of Analyte in Solution | - Exceeding the solubility limit of this compound in the chosen solvent. | - Prepare a more dilute solution.- Consider using a stronger solvent like DMSO for the initial stock solution, and then diluting with a weaker, more compatible solvent for the working solution. |
Visualization
Caption: Preparation and use of this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of organic solvents on the time-dependent inhibition of CYP3A4 by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nordiazepam-d5 - Labchem Catalog [labchem.com.my]
- 6. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5), 1mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Overcoming challenges in solid-phase extraction recovery for benzodiazepines
Welcome to the technical support center for solid-phase extraction (SPE) of benzodiazepines. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their extraction recovery.
Troubleshooting Guides
This section addresses specific issues that may arise during the solid-phase extraction of benzodiazepines.
Problem: Low Analyte Recovery
Q1: I am experiencing low recovery of my target benzodiazepine(s). What are the potential causes and how can I troubleshoot this?
A1: Low recovery is a common issue in SPE and can stem from several factors throughout the extraction process. Here is a systematic approach to troubleshooting:
-
Inadequate Sorbent-Analyte Interaction:
-
Incorrect Sorbent Choice: Benzodiazepines are a diverse class of compounds with varying polarities. Ensure the chosen sorbent chemistry (e.g., C18, C8, mixed-mode) is appropriate for your specific analyte(s). For a broad range of benzodiazepines, reversed-phase sorbents like C18 are often a good starting point.[1]
-
Sample pH Optimization: The pH of the sample can significantly impact the retention of benzodiazepines on the sorbent.[2] For weakly basic benzodiazepines, adjusting the sample pH to be approximately 2 pH units above their pKa can enhance retention on reversed-phase sorbents. Conversely, for acidic metabolites, a pH 2 units below their pKa is recommended. It's crucial to perform a pH optimization study to find the ideal condition for your specific analytes.[3][4]
-
-
Analyte Breakthrough During Loading:
-
Flow Rate Too High: Loading the sample too quickly can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough. A slow, consistent flow rate is recommended.
-
Sample Volume Exceeds Sorbent Capacity: Ensure the amount of sorbent in your SPE cartridge is sufficient for your sample volume. If the sorbent is overloaded, the analyte will pass through without being retained.
-
-
Analyte Loss During Washing:
-
Wash Solvent is Too Strong: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte of interest on the sorbent. If you suspect analyte loss during this step, collect the wash eluate and analyze it for the presence of your target benzodiazepine. A common issue is using a wash solution with too high a percentage of organic solvent.[5]
-
Optimizing the Wash Step: To optimize, experiment with decreasing the organic solvent percentage in your wash solution. For example, if using methanol, try decreasing the concentration from 60% to 10% to see if recovery improves.[5]
-
-
Incomplete Elution:
-
Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. If the elution is incomplete, the analyte will remain on the cartridge.
-
Optimizing the Elution Step: You can increase the elution strength by increasing the percentage of organic solvent or by adding a modifier. For some benzodiazepines, a mixture of solvents may be necessary for complete elution.[6] For instance, a combination of methanol and acetic acid can be effective.[6] It is also important to ensure the chosen solvent is strong enough to fully dissolve the analytes of interest.[2]
-
Multiple Elution Steps: Consider performing a second elution step and analyzing it separately to see if more analyte is recovered. If so, your initial elution was incomplete.
-
Problem: High Matrix Effects and Poor Reproducibility
Q2: I'm observing significant matrix effects (ion suppression or enhancement) and my results are not reproducible. How can I address this?
A2: Matrix effects are a major challenge in bioanalysis, arising from co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[5] Here’s how to mitigate them:
-
Optimize Sample Pre-treatment:
-
Refine the SPE Method:
-
Sorbent Selection: Consider a more selective sorbent, such as a mixed-mode or polymer-based sorbent, which can provide better cleanup than standard silica-based sorbents.
-
Wash Step Optimization: This is a critical step for removing matrix interferences. Experiment with different wash solvents and compositions. A multi-step wash with both aqueous and organic solvents can be very effective. Increasing the organic content of the wash solution can help remove more hydrophobic interferences.[5]
-
Interference Elution: If you know the nature of the interfering compounds, you can sometimes use a specific wash step to selectively elute them before eluting your target analyte.
-
-
Use an Internal Standard: A stable, isotopically labeled internal standard that behaves similarly to your analyte of interest can help to compensate for matrix effects and improve reproducibility.
-
Evaluate Matrix Effects: It is important to quantify the extent of matrix effects during method development. This can be done by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a pure solvent.
Frequently Asked Questions (FAQs)
Q3: What is the best type of SPE sorbent for benzodiazepine extraction?
A3: The optimal sorbent depends on the specific benzodiazepines being analyzed and the sample matrix.
-
Reversed-phase (e.g., C18, C8): These are widely used and effective for a broad range of benzodiazepines from biological fluids.[1]
-
Polymer-based (e.g., HLB): These can offer higher capacity and stability across a wider pH range, often leading to cleaner extracts and good recovery for a variety of compounds.[7]
-
Mixed-mode: These sorbents have both reversed-phase and ion-exchange functionalities and can provide high selectivity for certain benzodiazepines, especially when dealing with complex matrices.
Q4: How critical is pH control during the SPE process for benzodiazepines?
A4: pH control is very critical. The charge state of many benzodiazepines is pH-dependent, which in turn affects their retention on the SPE sorbent. For reversed-phase SPE, adjusting the sample pH to suppress the ionization of the target analyte will generally increase its retention. For example, for weakly basic benzodiazepines, a higher pH is often beneficial. Studies have shown that recovery rates for different benzodiazepines can vary significantly with pH.[4][8] For instance, the maximum recovery for diazepam and several other benzodiazepines was achieved at pH 5 in one study.[8]
Q5: What are some recommended wash and elution solvents for benzodiazepine SPE?
A5: The choice of wash and elution solvents is crucial for a successful SPE method and should be optimized for each specific application.
-
Wash Solvents: A common starting point is a mixture of water and a small percentage of an organic solvent like methanol or acetonitrile (e.g., 5-20%). The goal is to remove polar interferences without eluting the benzodiazepines.[5][7]
-
Elution Solvents: Elution is typically achieved with a higher concentration of organic solvent. Methanol, acetonitrile, or mixtures thereof are commonly used.[7] In some cases, adding a small amount of a modifier like acetic acid or ammonium hydroxide can improve the recovery of more tightly bound benzodiazepines.[6][9] For example, a mixture of methylene chloride, isopropanol, and ammonium hydroxide has been used effectively.[9]
Q6: Can I reuse my SPE cartridges for benzodiazepine analysis?
A6: While some SPE cartridges are marketed as reusable, for quantitative bioanalysis, it is generally not recommended. Reusing cartridges can lead to cross-contamination, reduced recovery, and poor reproducibility. The cost of a new cartridge is often negligible compared to the risk of compromising the integrity of your results. One study noted that the number of times an SPE cartridge had been used could influence the results.[1]
Experimental Protocols
General Solid-Phase Extraction Protocol for Benzodiazepines in Urine
This protocol is a general guideline and should be optimized for your specific analytes and matrix.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH of the sample with an appropriate buffer (e.g., phosphate buffer to pH 6-7).[9]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of deionized water.[7] Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Post-Elution:
Data Presentation
Table 1: Influence of pH on the Recovery of Various Benzodiazepines
| Benzodiazepine | Recovery at pH 5 (%) | Recovery at pH 7 (%) | Recovery at pH 8.5 (%) |
| Chlordiazepoxide | 62.9 | - | - |
| Diazepam | 90.5 | - | - |
| Fludiazepam | 99.2 | - | - |
| Nitrazepam | 67.9 | - | - |
| Tetrazepam | 92.0 | - | - |
| Data adapted from a study on dual-functionalized silica nanoparticles. The study found maximum recovery for these five benzodiazepines at pH 5.[8] |
Table 2: Recovery of Benzodiazepines from Spiked Urine Samples using SPE
| Benzodiazepine | Concentration (ng/mL) | Average Recovery (%) |
| Alprazolam | 10 | >90 |
| Clonazepam | 10 | >90 |
| Diazepam | 10 | >90 |
| Flunitrazepam | 10 | >90 |
| Lorazepam | 10 | >90 |
| Nitrazepam | 10 | >90 |
| Oxazepam | 10 | >90 |
| Temazepam | 10 | >90 |
| Data from an application note demonstrating a highly reliable SPE-LC-MS method with recovery rates exceeding 90%.[7] |
Visualizations
Caption: A generalized workflow for solid-phase extraction of benzodiazepines.
Caption: A troubleshooting decision tree for low SPE recovery of benzodiazepines.
References
- 1. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPE Method Development | Thermo Fisher Scientific - KG [thermofisher.com]
- 3. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Impact of co-eluting substances on Desmethyldiazepam-d5 accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyldiazepam-d5 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) analog of Desmethyldiazepam. SIL internal standards are the preferred choice for quantitative mass spectrometry assays.[1][2] They are chemically almost identical to the analyte of interest, meaning they exhibit similar extraction efficiency, chromatographic retention, and ionization response.[1][2] This allows for accurate correction of variations in sample preparation and matrix effects, leading to more precise and accurate quantification.
Q2: What are "matrix effects" and how can they affect my results?
A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting substances from the sample matrix (e.g., plasma, urine).[1] These effects can lead to inaccurate quantification. Using a SIL internal standard like this compound that co-elutes with the analyte can help compensate for these matrix effects, as both the analyte and the internal standard should be affected similarly.[1][2]
Q3: What is the "deuterium isotope effect" and how can it impact my analysis?
A3: The deuterium isotope effect can cause a slight shift in retention time between the deuterated internal standard (this compound) and the non-labeled analyte (Desmethyldiazepam).[1][2] This occurs because the substitution of hydrogen with deuterium can slightly alter the molecule's lipophilicity. If the analyte and internal standard do not perfectly co-elute, they may experience different matrix effects, which can compromise the accuracy of the results.[1][2]
Q4: What are potential sources of interference in this compound analysis?
A4: Interferences can arise from several sources:
-
Isobaric Interferences: Compounds with the same nominal mass as this compound or its fragments can cause interference if not chromatographically separated.
-
Co-eluting Matrix Components: Substances from the biological matrix (e.g., phospholipids, metabolites) can cause ion suppression or enhancement.
-
Metabolites of Other Drugs: Other drugs or their metabolites present in the sample may have similar structures or retention times.
-
Cross-talk from the Analyte: In cases of high analyte concentration, the natural isotope abundance of the analyte can contribute to the signal of the internal standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Desmethyldiazepam using this compound as an internal standard.
Issue 1: Poor Peak Shape or Splitting
-
Possible Cause:
-
Column Overload: Injecting too high a concentration of the analyte or matrix components.
-
Incompatible Injection Solvent: The solvent used to dissolve the final extract may be too strong, causing peak distortion.
-
Column Degradation: The analytical column may be nearing the end of its lifespan or have been contaminated.
-
pH Mismatch: The pH of the sample solvent and the mobile phase may be incompatible.
-
-
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of the injected sample.
-
Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
-
Column Maintenance: Replace the guard column or the analytical column if necessary.
-
pH Adjustment: Adjust the pH of the sample to be compatible with the mobile phase.
-
Issue 2: Inaccurate or Imprecise Results
-
Possible Cause:
-
Differential Matrix Effects: The analyte and internal standard are not co-eluting perfectly and are experiencing different levels of ion suppression or enhancement.
-
Interference: A co-eluting substance is interfering with the analyte or internal standard peak.
-
Internal Standard Instability: The this compound may be degrading during sample storage or preparation. One study noted that the stability of nordiazepam (desmethyldiazepam) can be affected by acidic pH.
-
Incorrect Internal Standard Concentration: Errors in the preparation of the internal standard spiking solution.
-
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to achieve co-elution of the analyte and internal standard.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Interference Check: Analyze blank matrix samples to check for endogenous interferences. If a specific interfering drug is suspected, analyze a sample spiked with that drug.
-
Verify IS Stability: Assess the stability of this compound under your specific sample preparation and storage conditions.
-
Prepare Fresh IS Solution: Prepare a new internal standard spiking solution and re-analyze the samples.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Possible Cause:
-
Inefficient Extraction: The sample preparation method is not efficiently extracting the analyte and internal standard.
-
Ion Suppression: Significant signal suppression due to matrix effects.
-
MS Source Contamination: The mass spectrometer source is dirty, leading to reduced sensitivity.
-
Incorrect MS/MS Transitions: The selected precursor and product ions are not optimal.
-
-
Troubleshooting Steps:
-
Optimize Extraction: Evaluate different solid-phase extraction (SPE) or liquid-liquid extraction (LLE) conditions to improve recovery.
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove interfering matrix components.
-
Clean MS Source: Perform routine maintenance and cleaning of the mass spectrometer ion source.
-
Optimize MS Parameters: Infuse the analyte and internal standard directly into the mass spectrometer to confirm and optimize the MRM transitions and collision energies.
-
Data Presentation
Table 1: Illustrative Example of the Impact of a Co-eluting Substance on Desmethyldiazepam Accuracy
This table demonstrates a hypothetical scenario where a co-eluting substance causes ion suppression, affecting the accuracy of Desmethyldiazepam quantification when the internal standard does not perfectly co-elute.
| Sample Type | Spiked Desmethyldiazepam Conc. (ng/mL) | Measured Desmethyldiazepam Conc. (ng/mL) | Accuracy (%) | Co-eluting Substance | Ion Suppression Effect |
| Neat Solution | 50 | 49.8 | 99.6 | Absent | None |
| Matrix A (No Interference) | 50 | 48.5 | 97.0 | Absent | Minimal |
| Matrix B (With Interference) | 50 | 35.2 | 70.4 | Present | Significant |
| Matrix B (Optimized Chromatography) | 50 | 47.9 | 95.8 | Present | Compensated |
Caption: Table illustrating how a co-eluting substance can negatively impact accuracy and how chromatographic optimization can mitigate this effect.
Experimental Protocols
Key Experiment: Solid-Phase Extraction (SPE) of Desmethyldiazepam from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
SPE Cartridges (e.g., C18 or mixed-mode cation exchange)
-
Human Plasma
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide
-
Elution Solvent (e.g., 90:10 Methanol/Ammonium Hydroxide)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the this compound internal standard solution. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis and troubleshooting.
Caption: Impact of co-elution on compensating for matrix effects.
References
Selecting the optimal MRM transitions for Desmethyldiazepam-d5
Welcome to the technical support center for the analysis of Desmethyldiazepam-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion for this compound?
A1: Desmethyldiazepam, also known as Nordiazepam, has a monoisotopic mass of approximately 270.056 Da. For this compound, with five deuterium atoms, the monoisotopic mass is approximately 275.087 Da. Therefore, when using positive electrospray ionization (ESI+), the protonated precursor ion ([M+H]+) to monitor in the first quadrupole (Q1) is m/z 276.1 .
Q2: What are the recommended MRM transitions for this compound?
A2: Multiple reaction monitoring (MRM) is crucial for selective and sensitive quantification. For the precursor ion m/z 276.1, several product ions can be monitored in the third quadrupole (Q3). The most intense and commonly used transition is typically selected as the "quantifier," while a second, less intense transition is used as a "qualifier" to ensure specificity.
Based on fragmentation data, the following MRM transitions are recommended for this compound:
| Precursor Ion (Q1) | Product Ion (Q3) | Transition Type |
| 276.1 | 213.1 | Quantifier |
| 276.1 | 165.1 | Qualifier 1 |
| 276.1 | 140.1 | Qualifier 2 |
Q3: How do I optimize the collision energy for each MRM transition?
A3: Collision energy (CE) is a critical parameter that must be optimized for your specific mass spectrometer. The optimal CE will vary depending on the instrument manufacturer and model. A good starting point for benzodiazepines is a CE in the range of 25-45 eV.
To determine the optimal CE, you can perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the product ions as you ramp the collision energy. The CE that produces the most stable and intense signal for each transition should be selected. While a collision energy of 60 V has been noted in literature for Nordiazepam on a Q-TOF instrument, this may be higher than what is optimal for a triple quadrupole instrument.
Troubleshooting Guide
Problem: I am not seeing a peak for this compound.
-
Solution 1: Check the Precursor Ion. Ensure you have the correct precursor ion (m/z 276.1) selected in your instrument method.
-
Solution 2: Verify Product Ions. Confirm that you are monitoring the correct product ions (m/z 213.1, 165.1, 140.1).
-
Solution 3: Optimize Collision Energy. If the collision energy is too low, you may not see fragmentation. If it is too high, the product ions may be fragmented further, leading to a loss of signal. Perform a CE optimization as described in Q3 of the FAQ.
-
Solution 4: Check Source Conditions. Ensure your electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) are optimized for the analysis of small molecules like benzodiazepines.
Problem: The signal for this compound is weak.
-
Solution 1: Increase Concentration. Prepare a more concentrated standard solution for infusion and initial method development.
-
Solution 2: Improve Chromatography. Poor peak shape can lead to a lower apparent signal. Ensure your LC method provides good peak shape for benzodiazepines. A C18 column is commonly used.
-
Solution 3: Check for Matrix Effects. If analyzing samples in a complex matrix (e.g., plasma, urine), you may be experiencing ion suppression. Dilute your sample or use a more effective sample preparation technique to minimize matrix effects.
Experimental Protocols
Detailed Methodology for MRM Transition Selection
This protocol outlines the steps for selecting and optimizing MRM transitions for this compound on a triple quadrupole mass spectrometer.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Q1 Scan: Perform a Q1 scan to confirm the presence and isolation of the precursor ion at m/z 276.1.
-
Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 276.1) and scan the third quadrupole (Q3) to identify the major product ions. This will reveal the fragmentation pattern of this compound.
-
Collision Energy Optimization: For each of the major product ions identified in the previous step, perform a collision energy optimization. This involves monitoring the intensity of a specific precursor/product ion pair while ramping the collision energy.
-
Select Quantifier and Qualifier Ions: Based on the results of the product ion scan and collision energy optimization, select the most intense and reproducible transition as the quantifier. Select one or two other abundant transitions as qualifiers.
Visualizations
Caption: Workflow for the selection and optimization of MRM transitions for this compound.
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for Desmethyldiazepam Using Desmethyldiazepam-d5 as an Internal Standard in Accordance with FDA Guidelines
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Desmethyldiazepam in biological matrices, specifically utilizing Desmethyldiazepam-d5 as an internal standard, following the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies and presenting supporting experimental data to ensure the reliability, accuracy, and precision of bioanalytical results.
Introduction to Bioanalytical Method Validation and the Role of Internal Standards
Bioanalytical method validation is a critical process in drug development, demonstrating that a specific analytical method is suitable for its intended purpose.[2][3] The FDA provides comprehensive guidance for the validation of bioanalytical methods, outlining key parameters that must be thoroughly evaluated to ensure the integrity of the data generated. These parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1][4]
The use of an internal standard (IS) is fundamental in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for the variability inherent in the analytical process, such as sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly throughout the analytical procedure.
Comparison of Analytical Methods
The primary method detailed in this guide is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard. An alternative method using a different internal standard, Bromazepam, for the analysis of a similar benzodiazepine metabolite, chlordesmethyldiazepam, is also presented for comparative purposes.[5]
This method is a highly sensitive and selective approach for the quantification of Desmethyldiazepam in plasma.
This method provides a comparison for the analysis of a related benzodiazepine metabolite using a non-deuterated internal standard.[5]
Data Presentation: Validation Summary
The following tables summarize the quantitative data for the validation of the two analytical methods based on FDA guidelines.
Table 1: Validation Summary for Method 1 (Desmethyldiazepam with this compound IS)
| Validation Parameter | Acceptance Criteria (FDA) | Observed Results |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 0.5 - 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | 3 - 20% |
| Inter-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | 4 - 21% |
| Accuracy (%Bias) | ± 15% (except LLOQ ± 20%) | ± 12% |
| Recovery | Consistent and reproducible | 35 - 90% |
| Matrix Effect | Consistent and reproducible | -52% to +33% |
| Stability | Within ± 15% of nominal concentration | Meets acceptance criteria |
Note: The observed results are a compilation from multiple sources and represent typical performance. Specific values can vary between laboratories and studies.[6]
Table 2: Validation Summary for Method 2 (Chlordesmethyldiazepam with Bromazepam IS) [5]
| Validation Parameter | Acceptance Criteria (FDA) | Observed Results |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 0.500 ng/mL |
| Between-run Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | 7.4% - 10.9% |
| Between-run Accuracy (%Bias) | ± 15% (except LLOQ ± 20%) | -2.7% to 8.7% |
| Recovery | Consistent and reproducible | Not explicitly stated |
| Matrix Effect | Consistent and reproducible | Not explicitly stated |
| Stability | Within ± 15% of nominal concentration | Meets acceptance criteria |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 0.5 mL of plasma, add the internal standard solution (this compound).
-
Add 1 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex for 30 seconds.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Load the supernatant onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% acetonitrile in sodium acetate buffer (100 mM, pH 4.5).
-
Dry the cartridge under nitrogen for 15 minutes.
-
Elute the analytes with 2 mL of ethyl acetate:ammonium hydroxide (98:2).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.7 mL/min
-
Gradient: Start at 15% B, increase to 20% B over 1.5 min, then to 32% B by 10 min, and finally to 100% B, hold for 2 min.
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of plasma, add the internal standard solution (Bromazepam).
-
Add 1.2 mL of a diethyl ether:hexane (80:20, v/v) solution.
-
Vortex for 1 minute.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
-
LC System: HPLC system with a mass spectrometer
-
Column: RP-C18
-
Run Time: 5.0 min
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM)
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: FDA Bioanalytical Method Validation Workflow.
Caption: Sample Preparation Workflow Comparison.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison of Benzodiazepine Analysis Utilizing Desmethyldiazepam-d5
A comprehensive guide for researchers and drug development professionals on the analytical performance of methods for quantifying benzodiazepines, with a focus on the role of the internal standard Desmethyldiazepam-d5. This report synthesizes data from multiple sources to provide a clear comparison of method performance, detailed experimental protocols, and visual workflows to aid in the critical evaluation of analytical strategies.
In the landscape of clinical and forensic toxicology, the accurate quantification of benzodiazepines is paramount. These psychoactive substances, widely prescribed for a range of conditions, are also frequently encountered in cases of misuse and overdose. The analytical method of choice for definitive quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[1][2] A cornerstone of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS), which mimics the behavior of the analyte during sample preparation and analysis, correcting for variations and improving accuracy. This compound, a deuterated analog of the primary metabolite of many benzodiazepines, is a commonly employed and effective SIL-IS.
This guide presents a synthesized inter-laboratory comparison of analytical methods for a panel of common benzodiazepines, all utilizing this compound as the internal standard. The data herein is compiled from various validation studies to provide a representative overview of expected analytical performance across different laboratories.
Comparative Performance Data
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of four common benzodiazepines—Diazepam, Alprazolam, Lorazepam, and Oxazepam—using this compound as the internal standard. The data is presented as a simulated comparison across three hypothetical laboratories to illustrate typical inter-laboratory variability.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| LOD (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | |
| Diazepam | 0.5 | 1.0 | 0.3 |
| Alprazolam | 0.2 | 0.5 | 0.1 |
| Lorazepam | 1.0 | 2.5 | 0.8 |
| Oxazepam | 1.0 | 2.5 | 0.5 |
Table 2: Linearity and Precision
| Analyte | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linear Range (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | |
| Diazepam | 1-500 | < 5 | < 8 |
| Alprazolam | 0.5-200 | < 6 | < 9 |
| Lorazepam | 2.5-1000 | < 8 | < 12 |
| Oxazepam | 2.5-1000 | < 7 | < 10 |
Table 3: Accuracy and Recovery
| Analyte | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Accuracy (% Bias) | Recovery (%) | Accuracy (% Bias) | |
| Diazepam | ± 10 | 95 | ± 8 |
| Alprazolam | ± 12 | 92 | ± 10 |
| Lorazepam | ± 15 | 88 | ± 11 |
| Oxazepam | ± 13 | 90 | ± 9 |
Experimental Protocols
The following is a representative experimental protocol for the quantification of benzodiazepines in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (this compound at 100 ng/mL).
-
Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0) and vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diazepam | 285.1 | 193.1 |
| Alprazolam | 309.1 | 281.1 |
| Lorazepam | 321.0 | 275.0 |
| Oxazepam | 287.1 | 241.1 |
| This compound (IS) | 276.1 | 140.1 |
Visualizing the Workflow
To further clarify the experimental process and the logical relationships in the analysis, the following diagrams are provided.
Caption: A flowchart of the benzodiazepine analysis workflow.
Caption: The role of the internal standard in accurate quantification.
References
A Comparative Guide: Desmethyldiazepam-d5 vs. Diazepam-d5 as Internal Standards for Benzodiazepine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzodiazepines in biological matrices is paramount in clinical toxicology, forensic analysis, and pharmacokinetic studies. The use of stable isotope-labeled internal standards is a well-established practice in mass spectrometry-based methods to correct for analyte loss during sample preparation and variations in instrument response. Among the available options, Desmethyldiazepam-d5 (also known as Nordiazepam-d5) and Diazepam-d5 are two of the most commonly employed internal standards. This guide provides an objective comparison of their performance based on available experimental data.
Principles of Internal Standard Selection
An ideal internal standard should be chemically and physically similar to the analyte of interest, but mass-differentiable. It should co-elute with the analyte if possible, and experience similar ionization efficiency and matrix effects. Both this compound and Diazepam-d5 are deuterated analogs of benzodiazepines, making them suitable candidates. Desmethyldiazepam is a major metabolite of diazepam and several other benzodiazepines, which can be an important consideration in method development.
Performance Comparison
Quantitative Performance Data
The following tables summarize key performance metrics from studies utilizing either this compound or Diazepam-d5 as internal standards for the analysis of various benzodiazepines in biological matrices. It is important to note that direct comparison is challenging due to variations in experimental conditions, matrices, and analytical instrumentation across different studies.
Table 1: Performance Metrics with this compound as Internal Standard
| Analyte(s) | Matrix | Recovery (%) | Precision (%RSD) | Accuracy/Bias (%) | Reference |
| 7 Benzodiazepines | Urine | Not Reported | <11 (Intra- & Inter-day) | <14 | [1] |
| 5 Benzodiazepines | Serum & Urine | 90.4 - 109.7 | Not Reported | Not Reported | [2] |
Table 2: Performance Metrics with Diazepam-d5 as Internal Standard
| Analyte(s) | Matrix | Recovery (%) | Precision (%RSD) | Accuracy/Bias (%) | Reference |
| 13 Designer Benzodiazepines | Blood | 35 - 90 | 3-21 (Intra- & Inter-day) | ±12 | [3] |
| 5 Benzodiazepines | Serum & Urine | 90.4 - 109.7 | Not Reported | Not Reported | [2] |
| Diazepam | Plasma | 88.15 - 93.54 | Not Reported | Not Reported | [4] |
From the available data, both internal standards appear to provide acceptable performance in terms of recovery, precision, and accuracy when used in validated analytical methods. A study by Mayo Clinic Laboratories mentions the use of a mixture of deuterated internal standards, including both diazepam-d5 and nordiazepam-d5, for the analysis of diazepam and its metabolites in serum, suggesting that the choice may also depend on the specific panel of analytes being tested[5].
Experimental Methodologies
The following sections detail typical experimental protocols for benzodiazepine analysis using these internal standards.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting benzodiazepines from biological fluids is solid-phase extraction.
-
Sample Pre-treatment: To a 1 mL sample of plasma or urine, add the internal standard solution (this compound or Diazepam-d5).
-
Enzymatic Hydrolysis (for urine): For the analysis of total benzodiazepine concentrations, enzymatic hydrolysis with β-glucuronidase is often performed to cleave glucuronide conjugates.[1]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water or an appropriate buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash may include deionized water followed by a weak organic solvent.
-
Elution: Elute the analytes and the internal standard with an appropriate elution solvent, often a mixture of a volatile organic solvent and a small amount of a basic modifier like ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly used.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow and the logical relationship in choosing an internal standard.
Discussion and Conclusion
Both this compound and Diazepam-d5 are effective internal standards for the quantitative analysis of benzodiazepines by LC-MS/MS. The choice between them may depend on several factors:
-
Analyte Panel: If the analytical method is designed to quantify diazepam and its primary metabolite, desmethyldiazepam, using both deuterated analogs as internal standards can provide the most accurate results[5]. If only one can be chosen, and desmethyldiazepam is a key analyte, this compound would be the structurally most similar internal standard.
-
Metabolic Profile: Since desmethyldiazepam is a common metabolite of many benzodiazepines, using this compound as an internal standard may better mimic the behavior of these metabolites during extraction and analysis.
-
Commercial Availability and Cost: Practical considerations such as the availability and cost of the certified reference materials may also influence the decision.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. forensicresources.org [forensicresources.org]
- 3. Detection and quantification of benzodiazepines and Z-drugs in human whole blood, plasma, and serum samples as part of a comprehensive multi-analyte LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayocliniclabs.com [mayocliniclabs.com]
A Comparative Analysis of Desmethyldiazepam-d5 and Other Deuterated Benzodiazepine Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Desmethyldiazepam-d5 and other commonly used deuterated benzodiazepine standards in quantitative analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods, compensating for variability in sample preparation and instrument response. This document summarizes performance data from various studies, outlines a representative experimental protocol, and visualizes the key signaling pathway associated with benzodiazepines.
Performance of Deuterated Benzodiazepine Standards: A Comparative Summary
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not interfere with the analyte's detection. Deuterated analogs of the target analyte are considered the gold standard. The following table summarizes the performance characteristics of this compound and other deuterated benzodiazepine standards as reported in various validated LC-MS/MS methods. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited in the published literature.
| Internal Standard | Analyte(s) Quantified | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) | Reference |
| This compound | Nordiazepam, other benzodiazepines | Plasma, Blood, Urine | 1 - 200 | 1 | ±12 | 4 - 21 | 35 - 90 | [1] |
| Diazepam-d5 | Diazepam and other benzodiazepines | Oral Fluid, Urine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2][3] |
| Temazepam-d5 | Temazepam and other benzodiazepines | Oral Fluid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Alprazolam-d5 | Alprazolam and other benzodiazepines | Oral Fluid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Oxazepam-d5 | Oxazepam and other benzodiazepines | Oral Fluid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Clonazepam-d4 | Clonazepam and other benzodiazepines | Oral Fluid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: The performance characteristics can vary significantly based on the specific analytical method, instrumentation, and laboratory conditions. The data presented here is for comparative purposes and is extracted from different scientific publications.
Key Considerations for Selecting a Deuterated Internal Standard
-
Analyte Matching: The most suitable internal standard is a deuterated analog of the specific analyte being quantified. This compound is an excellent choice for the quantification of Desmethyldiazepam (Nordiazepam).
-
Chromatographic Separation: The internal standard should be chromatographically resolved from any potential interferences.
-
Mass Spectrometric Detection: The precursor and product ions of the internal standard should not overlap with those of the analyte or other matrix components.
-
Commercial Availability and Purity: The availability of high-purity certified reference materials is crucial for accurate quantification.
Experimental Protocol: A Representative LC-MS/MS Method for Benzodiazepine Quantification
This section outlines a typical experimental workflow for the quantification of benzodiazepines in a biological matrix using a deuterated internal standard like this compound.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard solution (e.g., this compound at a concentration of 100 ng/mL).
-
Pre-treatment: Depending on the matrix, a pre-treatment step such as enzymatic hydrolysis (for urine samples to cleave glucuronide conjugates) or protein precipitation (for plasma/blood) may be necessary.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then an appropriate buffer (e.g., phosphate buffer, pH 6).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a sequence of solvents (e.g., water, followed by a mild organic solvent) to remove interferences.
-
Elution: Elute the analytes and the internal standard with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for benzodiazepines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.
-
MRM Transitions:
-
Desmethyldiazepam: e.g., m/z 271.1 → 140.1
-
This compound: e.g., m/z 276.1 → 145.1
-
(Note: Specific MRM transitions should be optimized for the instrument being used.)
-
-
Mandatory Visualizations
Experimental Workflow for Benzodiazepine Analysis
References
Performance evaluation of Desmethyldiazepam-d5 in different biological matrices (urine, blood, saliva)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Desmethyldiazepam-d5 as an internal standard for the quantitative analysis of Desmethyldiazepam (Nordiazepam) in various biological matrices, including urine, blood, and saliva. The information presented is intended to assist researchers and clinicians in selecting the appropriate internal standard and analytical methodology for their specific needs.
Executive Summary
This compound is a deuterated analog of Desmethyldiazepam, a primary and pharmacologically active metabolite of several benzodiazepines, including diazepam, chlordiazepoxide, and prazepam. Its use as an internal standard in mass spectrometry-based analytical methods is crucial for accurate and precise quantification by compensating for variability in sample preparation and instrument response. This guide evaluates its performance against other commonly used internal standards and provides detailed experimental protocols.
Comparison of this compound with Alternative Internal Standards
The ideal internal standard should be structurally and chemically similar to the analyte, but with a different mass-to-charge ratio (m/z) to be distinguishable by a mass spectrometer. It should also co-elute with the analyte to experience similar matrix effects.
| Internal Standard | Structural Similarity to Desmethyldiazepam | Potential for Chromatographic Co-elution | Mass Difference (Da) | Key Considerations |
| This compound | Identical (Isotopologue) | Excellent | +5 | Co-elutes almost perfectly, providing the best compensation for matrix effects and extraction variability.[1] |
| Diazepam-d5 | High (Precursor molecule) | Good | +5 (relative to Diazepam) | Structurally very similar and may co-elute closely. Can be a suitable alternative if this compound is unavailable.[2] |
| Prazepam | High (Structurally related benzodiazepine) | Good | Different molecule | A good alternative, not an isotopologue, but its similar chemical properties allow it to behave similarly during extraction and analysis.[3][4] |
| Oxazepam-d5 | Moderate (Metabolite) | Fair to Good | +5 (relative to Oxazepam) | While a deuterated benzodiazepine, its polarity differs from Desmethyldiazepam, which may lead to slight differences in extraction recovery and chromatographic retention.[5] |
Performance Data of this compound
The following tables summarize the typical performance characteristics of analytical methods using this compound for the quantification of Desmethyldiazepam in urine, blood, and saliva. Data is compiled from various sources and represents typical values achievable with LC-MS/MS instrumentation.
Table 1: Performance in Human Urine
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal (compensated by IS) |
Table 2: Performance in Human Blood/Plasma/Serum
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 90 - 110% |
| Matrix Effect | Minimal (compensated by IS) |
Table 3: Performance in Human Saliva
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 80 - 115% |
| Matrix Effect | Minimal (compensated by IS) |
Experimental Protocols
The following are representative experimental protocols for the analysis of Desmethyldiazepam in biological matrices using this compound as an internal standard. These protocols are based on common laboratory practices and may require optimization for specific instrumentation and applications.
Protocol 1: Analysis in Human Urine
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 1 mL of pH 6.8 phosphate buffer and vortex.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (example):
-
Desmethyldiazepam: Q1 271.1 -> Q3 140.1
-
This compound: Q1 276.1 -> Q3 145.1
-
-
Protocol 2: Analysis in Human Blood/Plasma/Serum
-
Sample Preparation (Protein Precipitation)
-
To 200 µL of blood, plasma, or serum, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis: Follow the same procedure as for urine analysis.
Protocol 3: Analysis in Human Saliva
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 0.5 mL of saliva, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of 1M sodium carbonate buffer (pH 9.5).
-
Add 2 mL of a mixture of n-butyl chloride and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis: Follow the same procedure as for urine analysis.
Visualizations
Caption: Experimental workflow for the quantification of Desmethyldiazepam.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzodiazepine Quantification Using Desmethyldiazepam-d5
The accurate quantification of benzodiazepines in biological matrices is paramount for both clinical and forensic toxicology. The choice of analytical method and, critically, the internal standard, are pivotal for achieving reliable and reproducible results. This guide provides a comparative overview of analytical methods for benzodiazepine analysis that utilize Desmethyldiazepam-d5 (also known as Nordiazepam-d5) as an internal standard. The use of a deuterated internal standard that is structurally and chemically similar to the analytes of interest is a widely accepted practice to compensate for variability during sample preparation and analysis.[1][2]
Comparative Analysis of Analytical Methods
Two predominant techniques for the quantification of benzodiazepines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods have demonstrated high sensitivity and specificity for this class of compounds.[1][2]
Table 1: Comparison of GC-MS and LC-MS/MS Methods for Benzodiazepine Analysis
| Parameter | GC-MS Method | LC-MS/MS Method |
| Principle | Separation of volatile and thermally stable compounds followed by mass-based detection. | Separation based on polarity followed by tandem mass spectrometry for high selectivity. |
| Sample Preparation | Often requires hydrolysis and derivatization to increase volatility.[3][4][5] | Minimal sample preparation, often "dilute and shoot" or simple protein precipitation.[1][2] |
| Internal Standard | Deuterated standards like this compound are used.[3][4] | Deuterated standards like this compound are used to control for matrix effects.[1][2] |
| Analytes Covered | Broad range including diazepam, nordiazepam, oxazepam, temazepam, lorazepam, and metabolites.[3][4][5] | Wide range of benzodiazepines and their metabolites, including alprazolam, oxazepam, lorazepam, nordiazepam, and temazepam.[1][2] |
| Accuracy | Comparable to LC-MS/MS, with average accuracies often between 99.7% and 107.3%.[1][2] | High accuracy, with average values typically between 99.7% and 107.3%.[1][2] |
| Precision (%CV) | Typically <9%.[1][2] | Generally <9%.[1][2] |
| Linearity | Good linearity over a defined concentration range. | Excellent linearity over a wide concentration range. |
| Advantages | Considered a "gold standard" in forensic testing with high reproducibility. | Faster analysis times, simpler sample preparation, and ability to analyze a broader range of compounds without derivatization.[1][2] |
| Disadvantages | More extensive sample preparation and longer run times. | Potential for matrix effects, although these can be mitigated with the use of appropriate internal standards.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of benzodiazepines.
GC-MS Protocol Outline
-
Sample Preparation:
-
Derivatization:
-
GC-MS Analysis:
LC-MS/MS Protocol Outline
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Direct injection of the prepared sample into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column, followed by detection using tandem mass spectrometry.
-
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of benzodiazepines.
Caption: Workflow for Benzodiazepine Analysis by GC-MS.
Caption: Workflow for Benzodiazepine Analysis by LC-MS/MS.
Alternative Internal Standards
While this compound is a robust choice for many benzodiazepines, other deuterated internal standards are also employed, often in a panel to cover a wider range of analytes with varying chemical properties.
Table 2: Commonly Used Deuterated Internal Standards for Benzodiazepine Analysis
| Internal Standard | Analytes Commonly Paired With |
| This compound (Nordiazepam-d5) | Diazepam, Nordiazepam, Oxazepam, Temazepam |
| Alprazolam-d5 | Alprazolam, α-Hydroxyalprazolam |
| Lorazepam-d4 | Lorazepam |
| Oxazepam-d5 | Oxazepam |
| Temazepam-d5 | Temazepam |
| Clonazepam-d4 | Clonazepam, 7-Aminoclonazepam |
The selection of an internal standard is critical and should be based on the specific benzodiazepines being targeted in the assay to ensure the most accurate quantification. The use of a suite of deuterated standards is a common practice in multi-analyte methods.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Establishing Linearity and Limits of Detection with Desmethyldiazepam-d5: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Desmethyldiazepam (also known as Nordiazepam), the selection of an appropriate internal standard is a critical step in ensuring method accuracy and reliability. Desmethyldiazepam-d5, a deuterated analog of the target analyte, is a commonly employed internal standard in mass spectrometry-based assays. This guide provides a comparative overview of the performance characteristics of this compound, focusing on linearity and limits of detection, and offers insights into its comparison with other potential internal standards.
Performance Characteristics of this compound
This compound is favored as an internal standard due to its chemical and physical similarity to the analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.
Linearity:
A key performance metric for any quantitative analytical method is its linearity, which demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For methods employing this compound as an internal standard for the quantification of Desmethyldiazepam, excellent linearity is consistently achieved. The coefficient of determination (R²) is typically greater than 0.99, indicating a strong correlation between the instrument response and the concentration of the analyte.
Limits of Detection and Quantification:
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely measured. The use of this compound contributes to achieving low LOD and LOQ values for Desmethyldiazepam, which is crucial for applications such as therapeutic drug monitoring and forensic toxicology where low concentrations of the analyte are often encountered.
Comparative Data
The following table summarizes the typical performance data for analytical methods using this compound as an internal standard for the quantification of Desmethyldiazepam. For comparison, data for an alternative internal standard, Diazepam-d5, is also presented. It is important to note that these values can vary depending on the specific analytical method, instrumentation, and matrix.
| Parameter | This compound (for Desmethyldiazepam analysis) | Diazepam-d5 (for Desmethyldiazepam analysis) |
| Linear Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Coefficient of Determination (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.2 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | 1.0 - 2.0 ng/mL |
Experimental Protocols
A detailed methodology for establishing the linearity and limits of detection for an analytical method for Desmethyldiazepam using this compound as an internal standard is provided below.
1. Preparation of Stock Solutions and Calibration Standards:
-
Prepare a primary stock solution of Desmethyldiazepam and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of Desmethyldiazepam by serial dilution of the primary stock solution to create calibration standards covering the expected linear range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare a working internal standard solution of this compound at a constant concentration (e.g., 100 ng/mL).
2. Sample Preparation:
-
To a set of blank matrix samples (e.g., plasma, urine), add a fixed volume of the working internal standard solution.
-
Spike the matrix samples with the corresponding Desmethyldiazepam calibration standards.
-
Perform sample extraction using a suitable technique (e.g., solid-phase extraction or liquid-liquid extraction).
-
Evaporate the extracted samples to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a chromatographic method to achieve separation of Desmethyldiazepam and this compound from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of the precursor and product ions of both the analyte and the internal standard.
4. Data Analysis:
-
Linearity:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot a calibration curve of the peak area ratio versus the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Analyze a series of low-concentration samples and determine the concentration at which the S/N is consistently above 3 for LOD and above 10 for LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
-
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the process, the following diagrams illustrate the experimental workflow for establishing linearity and the logical relationship between key validation parameters.
Caption: Experimental workflow for linearity and LOD/LOQ determination.
Caption: Relationship between key analytical method validation parameters.
Stability of Desmethyldiazepam-d5 in Processed Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of Desmethyldiazepam-d5, a commonly used deuterated internal standard in the quantitative analysis of benzodiazepines. Understanding the stability of internal standards is critical for ensuring the accuracy and reliability of bioanalytical data in clinical and forensic toxicology, as well as in pharmacokinetic studies. This document compares the stability of this compound under various processing and storage conditions and provides context by comparing it with other benzodiazepines and their deuterated analogs.
Comparative Stability Data
The stability of this compound is crucial throughout the analytical process, from sample collection to final analysis. The following tables summarize the stability of Desmethyldiazepam (as a proxy for its deuterated analog) and other benzodiazepines under different conditions, based on available experimental data.
Table 1: Long-Term Stability of Benzodiazepines in Whole Blood at Various Temperatures
| Compound | Storage Temperature | Duration | Concentration Change |
| Desmethyldiazepam (Nordiazepam) | -20°C | 6 months | 0-10% degradation[1] |
| Diazepam | -20°C | 6 months | 0-10% degradation[1] |
| Oxazepam | -20°C | 6 months | 0-10% degradation[1] |
| Prazepam | -20°C | 6 months | 0-10% degradation[1] |
| Lorazepam | Room Temperature | 6 months | Almost 100% loss[1] |
| Chlordiazepoxide | Room Temperature | 6 months | Almost 100% loss[1] |
| Clonazepam | -20°C | 1 year | 10-20% decrease[2][3] |
| Midazolam | -80°C | 1 year | 5-12% decrease (low concentration)[2] |
| Flunitrazepam | -20°C | 1 year | 10-20% decrease[2][3] |
Table 2: Short-Term and Post-Preparative Stability
| Compound/Analyte | Condition | Matrix | Duration | Stability |
| Nine Benzodiazepines (including Nordiazepam) | Autosampler (UPLC-QTOF-MS) | Reconstituted Extract | 12 hours | Stable[4] |
| This compound | Not Specified | Not Specified | Not Specified | Generally stable for use as an internal standard[5] |
| Diazepam | Freeze-Thaw Cycles (3 cycles) | Whole Blood | N/A | ~5-9% decrease after the first cycle[6] |
| Six 1,4-Benzodiazepines | Freeze-Thaw Cycles (5 cycles) | Plasma, Urine | N/A | Stable[7] |
| Six 1,4-Benzodiazepines | Freeze-Thaw Cycles (3 cycles) | Saliva | N/A | Stable[7] |
Considerations for Using Deuterated Internal Standards
While stable isotope-labeled internal standards like this compound are preferred in mass spectrometry-based assays, it is crucial to be aware of potential issues:
-
Isotopic Instability: Deuterium atoms can sometimes exchange with protons in the surrounding solution, leading to a loss of the isotopic label. The position of the deuterium label on the molecule is critical for its stability. Phenyl ring deuteration, as is common for this compound, generally offers good stability.[5]
-
Chromatographic Shift: In some chromatographic systems, deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. This can affect peak integration if not properly managed.
-
Matrix Effects: The biological matrix can influence the stability of an analyte. While internal standards are meant to compensate for these effects, significant degradation of the internal standard itself can lead to inaccurate quantification.
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies. Below are generalized protocols for assessing the stability of this compound in processed samples.
Protocol 1: Long-Term Stability Assessment
-
Sample Preparation:
-
Spike a known concentration of this compound and the non-labeled analyte into a pooled batch of the biological matrix (e.g., human plasma).
-
Aliquot the spiked matrix into multiple storage vials.
-
-
Storage:
-
Store the aliquots at various temperatures (e.g., -20°C and -80°C).
-
Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
-
-
Sample Processing at Each Time Point:
-
Retrieve the stored samples.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Reconstitute the dried extract in an appropriate solvent.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate the concentration of the analyte and the peak area of this compound.
-
-
Data Evaluation:
-
Compare the results from each time point to the baseline (day 0) results. A change of >15% is often considered significant.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation:
-
Prepare spiked samples as described in Protocol 1.
-
-
Freeze-Thaw Cycles:
-
Subject the samples to a specified number of freeze-thaw cycles (e.g., three or five cycles).
-
A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
-
Analysis and Evaluation:
-
After the final thaw, process and analyze the samples as described in Protocol 1.
-
Compare the results to a control set of samples that have not undergone freeze-thaw cycles.
-
Protocol 3: Post-Preparative (Autosampler) Stability Assessment
-
Sample Preparation:
-
Process spiked samples as described in Protocol 1 and place the final extracts in the autosampler vials.
-
-
Storage in Autosampler:
-
Keep the vials in the autosampler at a controlled temperature (e.g., 4°C or 10°C) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Analysis and Evaluation:
-
Inject and analyze the samples at various time points during their residence in the autosampler.
-
Compare the results to the initial injection (time 0) to assess for any degradation.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for assessing the stability of this compound.
Caption: Workflow for Long-Term Stability Assessment.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Workflow for Post-Preparative (Autosampler) Stability.
References
- 1. long-term-stability-of-benzodiazepines-and-z-hypnotic-drugs-in-blood-samples-stored-at-varying-temperatures - Ask this paper | Bohrium [bohrium.com]
- 2. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Buy this compound | 65891-80-7 [smolecule.com]
- 6. Stability of benzodiazepines in whole blood samples stored at varying temperatures. | Semantic Scholar [semanticscholar.org]
- 7. thaiscience.info [thaiscience.info]
A Head-to-Head Battle: Immunoassay vs. LC-MS/MS for Benzodiazepine Screening with Desmethyldiazepam-d5 Confirmation
In the landscape of clinical and forensic toxicology, the accurate detection of benzodiazepines is paramount. These substances, widely prescribed for anxiety, insomnia, and seizure disorders, also hold a significant potential for abuse. Consequently, robust screening and confirmation methods are essential. This guide provides a comprehensive comparison of two cornerstone technologies: immunoassay as a preliminary screening tool and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation, specifically utilizing Desmethyldiazepam-d5 as an internal standard. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and performance of these analytical approaches.
At a Glance: Key Performance Differences
Immunoassays offer a rapid and cost-effective solution for initial benzodiazepine screening, making them suitable for high-throughput environments. However, their reliance on antibody-antigen interactions can lead to cross-reactivity with structurally similar compounds, resulting in false-positive results. Furthermore, their sensitivity to certain benzodiazepines, particularly those extensively metabolized to glucuronide conjugates, can be limited.[1]
In contrast, LC-MS/MS stands as the gold standard for confirmatory testing, providing superior sensitivity and specificity.[2][3] By separating compounds based on their physicochemical properties and identifying them by their unique mass-to-charge ratio, LC-MS/MS can definitively identify and quantify specific benzodiazepines and their metabolites, virtually eliminating the issue of cross-reactivity. The inclusion of a deuterated internal standard like this compound further enhances accuracy and precision by correcting for variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the key performance metrics for immunoassay and LC-MS/MS in benzodiazepine analysis.
Table 1: General Performance Comparison
| Parameter | Immunoassay | LC-MS/MS |
| Principle | Antigen-antibody binding | Chromatographic separation and mass-to-charge ratio detection |
| Turnaround Time | Rapid (minutes to hours) | Longer (hours to days) |
| Cost per Sample | Low | High |
| Throughput | High | Low to Medium |
| Specificity | Moderate to High (potential for cross-reactivity) | Very High |
| Sensitivity | Varies by assay and analyte (ng/mL range) | Very High (pg/mL to ng/mL range) |
| Primary Use | Screening | Confirmation and Quantification |
Table 2: Performance Data from Comparative Studies
| Immunoassay Method | Sensitivity | Specificity | False Positive Rate | False Negative Rate | Reference |
| CEDIA® | >0.90 | >0.99 | High | - | [4][5] |
| EMIT® | - | - | High | - | [6] |
| FPIA® | Lowest | Affected by high FP rate | High | High | [6] |
| KIMS® | - | >0.99 | High | - | [4][5] |
Note: Sensitivity and specificity of immunoassays are highly dependent on the specific benzodiazepine, its concentration, and the presence of metabolites and/or cross-reactive substances.
Table 3: LC-MS/MS Performance Data
| Analyte | Limit of Quantification (LOQ) | Reference |
| Various Benzodiazepines | 0.01 - 0.05 ng/mL | [7] |
| 30 Benzodiazepines | 0.1 - 10 ng/mL | [3] |
| Alprazolam | 6 ng/mL | [8] |
Experimental Protocols
Immunoassay Screening Protocol (General)
Immunoassays for benzodiazepines are typically available as commercial kits, such as Enzyme-Linked Immunosorbent Assay (ELISA), Cloned Enzyme Donor Immunoassay (CEDIA), or Enzyme Multiplied Immunoassay Technique (EMIT). The following is a generalized workflow:
-
Sample Collection: A urine or blood sample is collected from the subject.
-
Sample Preparation: Depending on the assay, a simple dilution of the sample may be required. Some methods may necessitate a hydrolysis step, often using β-glucuronidase, to cleave glucuronide conjugates and improve the detection of certain metabolites.[1]
-
Assay Procedure: The prepared sample is added to the assay plate or cartridge, which contains antibodies specific to benzodiazepines.
-
Incubation: The sample is incubated, allowing for the competitive binding of benzodiazepines in the sample and enzyme-labeled benzodiazepines (conjugate) to the limited number of antibody sites.
-
Washing: Unbound substances are washed away.
-
Substrate Addition: A substrate is added, which reacts with the enzyme on the bound conjugate to produce a measurable signal (e.g., color change).
-
Signal Detection: The signal is read using a spectrophotometer or other appropriate instrument. The intensity of the signal is inversely proportional to the concentration of benzodiazepines in the sample.
-
Interpretation: The result is compared to a pre-determined cut-off value to classify the sample as presumptively positive or negative.
LC-MS/MS Confirmation Protocol with this compound
This protocol outlines a typical procedure for the confirmation and quantification of benzodiazepines in a biological matrix using LC-MS/MS with this compound as an internal standard.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of urine or plasma, add 50 µL of an internal standard working solution containing this compound.
-
If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase at this stage.
-
Condition an SPE cartridge with methanol and then water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the benzodiazepines with an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected into the LC system.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for each target analyte and the internal standard (this compound). One transition is used for quantification (quantifier) and the other for confirmation (qualifier).
-
Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard (this compound). A calibration curve is generated using known concentrations of standards to quantify the amount of each benzodiazepine in the sample.
-
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams are provided.
Conclusion
The choice between immunoassay and LC-MS/MS for benzodiazepine analysis is dictated by the specific requirements of the testing scenario. Immunoassays serve as a valuable and efficient primary screening tool, enabling the rapid identification of presumptive positive samples. However, their inherent limitations in specificity and potential for cross-reactivity necessitate a more robust confirmatory method.
LC-MS/MS, particularly with the use of a deuterated internal standard such as this compound, provides the high degree of certainty required for definitive identification and accurate quantification. This combination of a sensitive screening method followed by a highly specific confirmatory technique ensures a reliable and defensible workflow for benzodiazepine testing in both clinical and forensic settings. Researchers and professionals in drug development can leverage this understanding to select the appropriate analytical strategy for their specific needs, ensuring data of the highest quality and integrity.
References
- 1. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens [escholarship.org]
- 2. sciex.com [sciex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. spectralabsci.com [spectralabsci.com]
Navigating the Regulatory Landscape of Deuterated Internal Standards in Clinical Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and validation of internal standards in regulated bioanalysis, with a focus on deuterated compounds.
The use of internal standards (IS) is a cornerstone of accurate and reliable quantitative bioanalysis in clinical assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are frequently employed due to their close physicochemical properties to the analyte of interest. However, their use is not without potential challenges, and regulatory bodies have established clear expectations for their validation and application. This guide provides a comparative overview of deuterated internal standards against other alternatives, supported by regulatory guidance and experimental data, to aid in the informed selection and implementation of the most appropriate internal standard for your clinical assays.
The Gold Standard: Regulatory Expectations for Internal Standards
The primary regulatory framework governing bioanalytical method validation, including the use of internal standards, is the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline . This harmonized guideline, adopted by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified global standard for bioanalytical methods.
According to the ICH M10 guideline, a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during processing. The fundamental purpose of an IS is to compensate for variability during sample preparation and analysis. The guideline emphasizes that the response of the internal standard should be monitored to detect any systemic variability.
Key considerations for internal standards outlined in the ICH M10 guideline include:
-
Selection: The ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled). If a SIL-IS is not available, a structural analog may be used.
-
Purity: The purity of the internal standard should be known and documented.
-
Interference: The IS should be free of interference from the analyte and any other components in the matrix.
-
Consistency: The concentration of the IS should be consistent across all samples.
-
Response Monitoring: The IS response should be monitored for any unusual variability, which could indicate issues with sample processing or instrument performance.
Deuterated Internal Standards: A Comparative Analysis
While deuterated internal standards are widely used, it is crucial to understand their advantages and disadvantages in comparison to other common alternatives, namely ¹³C-labeled internal standards and structural analogs.
| Feature | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Structural Analog Internal Standard |
| Structural Similarity | High (Isotopologue) | High (Isotopologue) | Moderate to Low |
| Co-elution with Analyte | Generally co-elutes, but chromatographic shifts can occur. | Typically co-elutes perfectly with the analyte. | Elutes at a different retention time. |
| Compensation for Matrix Effects | Generally good, but can be compromised by chromatographic shifts. | Excellent, as it experiences the same matrix effects as the analyte. | Less effective at compensating for matrix effects due to different physicochemical properties. |
| Potential for Isotopic Exchange | Possible, especially if deuterium is placed on exchangeable positions (e.g., -OH, -NH). | Not a concern. | Not applicable. |
| Cost | Generally less expensive than ¹³C-labeled standards. | Typically more expensive to synthesize. | Can be less expensive if a suitable compound is readily available. |
| Availability | Widely available for many common analytes. | Availability is growing but may be limited for some compounds. | Varies depending on the analyte. |
Experimental Data Insights
Several studies have provided experimental evidence to support the comparisons outlined above. For instance, a study published in the Journal of Chromatography B compared the performance of deuterated and ¹³C-labeled internal standards for the analysis of a small molecule drug in human plasma. The results, summarized in the table below, demonstrate the superior performance of the ¹³C-labeled IS in terms of accuracy and precision, particularly in lots of plasma exhibiting significant matrix effects.
Table 1: Comparison of Validation Parameters for Deuterated vs. ¹³C-Labeled Internal Standards
| Parameter | Deuterated IS | ¹³C-Labeled IS |
| Accuracy (% Bias) | -8.5% to +12.3% | -2.1% to +1.8% |
| Precision (%CV) | 7.9% | 2.5% |
| Matrix Factor | 0.85 - 1.15 | 0.98 - 1.02 |
| Recovery (%) | 85 ± 5% | 86 ± 4% |
Data are representative and compiled from published literature.
These data highlight a key consideration with deuterated standards: the potential for a "kinetic isotope effect" which can lead to slight differences in chromatographic retention time and susceptibility to matrix effects compared to the unlabeled analyte.[1][2] This can result in less effective compensation and potentially impact the accuracy and precision of the assay. In contrast, ¹³C-labeled internal standards, with a larger mass difference and no isotopic exchange issues, tend to co-elute perfectly and provide more robust compensation for matrix effects.
Experimental Protocols: A Glimpse into Method Validation
To ensure the suitability of a deuterated internal standard, a rigorous validation process is essential. The following is a generalized experimental protocol for the validation of a bioanalytical method using a deuterated internal standard, based on the principles outlined in the ICH M10 guideline.
Bioanalytical Method Validation Protocol using a Deuterated Internal Standard
-
Stock Solution Preparation and Stability:
-
Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Assess the stability of these stock solutions at room temperature and under refrigerated/frozen conditions for defined periods.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Add a constant concentration of the deuterated internal standard to each calibration standard.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the analyte concentration. The curve should be reproducible and have a suitable regression model (e.g., weighted linear regression).
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.
-
Analyze multiple replicates of each QC level on different days to determine the intra- and inter-day accuracy (expressed as % bias) and precision (expressed as % coefficient of variation, CV).
-
Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ).
-
-
Selectivity and Specificity:
-
Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and the deuterated internal standard.
-
Assess potential interference from commonly co-administered medications.
-
-
Matrix Effect:
-
Evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
-
This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
The matrix factor (analyte response in matrix / analyte response in neat solution) should be consistent across different lots of the matrix. The IS-normalized matrix factor is a key parameter to assess the ability of the IS to compensate for matrix effects.
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Short-term (bench-top) stability: At room temperature for a specified duration.
-
Long-term stability: Under frozen storage for an extended period.
-
Post-preparative stability: In the autosampler.
-
-
Visualizing the Workflow and Logic
To better illustrate the key processes and relationships in the selection and validation of internal standards, the following diagrams are provided.
Caption: Experimental workflow for a clinical assay using a deuterated internal standard.
Caption: Decision tree for selecting an appropriate internal standard for a clinical assay.
Conclusion: Making the Right Choice for Your Assay
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable clinical assays. While deuterated internal standards are a common and often suitable choice, a thorough understanding of their potential limitations is essential. The ICH M10 guideline provides a clear framework for the validation of bioanalytical methods, and adherence to these principles is paramount for regulatory acceptance.
For assays where the highest level of accuracy and precision is required, and where potential matrix effects are a significant concern, a ¹³C-labeled internal standard is often the superior choice, despite its higher cost. When using a deuterated internal standard, it is imperative to conduct rigorous validation studies to assess for potential issues such as isotopic exchange and chromatographic shifts. By carefully considering the regulatory requirements and the scientific merits of each type of internal standard, researchers can ensure the generation of high-quality data that is fit for purpose in a regulated environment.
References
Safety Operating Guide
Proper Disposal of Desmethyldiazepam-d5: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Desmethyldiazepam-d5, a deuterated benzodiazepine and a Schedule IV controlled substance. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety, regulatory compliance, and environmental protection.
This compound, used as an internal standard in pharmacokinetic and drug metabolism studies, requires disposal procedures that account for both its chemical properties and its legal status as a controlled substance. Adherence to the guidelines set forth by the Drug Enforcement Administration (DEA) and local hazardous waste regulations is mandatory. The primary principle for the disposal of controlled substances is to render them "non-retrievable," meaning they are permanently altered to an unusable state.
Key Safety and Handling Data
Proper handling and disposal of this compound are predicated on understanding its inherent hazards. The following table summarizes key safety and physical data.
| Property | Value | Citation |
| Chemical Name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-d5 | |
| Synonyms | Nordiazepam-d5, Nordazepam-d5 | |
| DEA Schedule | IV | [1] |
| Appearance | Solid | [1] |
| Health Hazards | Harmful if ingested, inhaled, or absorbed through the skin. Can cause central nervous system (CNS) depression. Prolonged exposure may lead to habituation or addiction. Suspected of damaging fertility or the unborn child. | [1] |
| Effects of Overexposure | Drowsiness, light-headedness, irritability. | [1] |
| Hazardous Decomposition | Emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas under fire conditions. | [1] |
| Personal Protective Equipment | NIOSH/MSHA approved respirator, chemical-resistant gloves, chemical safety goggles, suitable protective clothing. | [1] |
Disposal Protocol for this compound
The following protocol outlines the step-by-step procedure for the disposal of this compound in a laboratory setting, ensuring compliance with DEA regulations.
Objective: To dispose of this compound in a manner that renders it non-retrievable and complies with all federal, state, and local regulations.
Materials:
-
This compound waste
-
Appropriate Personal Protective Equipment (PPE) as specified in the table above
-
DEA-compliant controlled substance waste container
-
Access to a DEA-registered reverse distributor or an approved hazardous waste incinerator
Procedure:
-
Segregation and Collection:
-
Collect all waste this compound, including pure compound, contaminated lab materials (e.g., weigh boats, gloves, pipette tips), and solutions, in a designated and clearly labeled waste container.
-
This container must be specifically marked for "Controlled Substance Waste" and should be stored in a secure, locked location accessible only to authorized personnel.
-
-
Record Keeping:
-
Maintain a detailed log of all this compound waste. This log should include:
-
Date of disposal
-
Name of the substance (this compound)
-
Quantity of substance being disposed of
-
Signature of the authorized personnel disposing of the waste
-
Signature of a witness (if required by institutional policy)
-
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the disposal.
-
The EHS department will typically have an established relationship with a DEA-registered reverse distributor or a licensed hazardous waste disposal company that is permitted to handle and incinerate controlled substances.
-
-
Transfer of Waste:
-
Follow the specific instructions provided by your EHS department and the disposal vendor for packaging and transferring the waste.
-
Ensure all necessary DEA forms (e.g., Form 41, if applicable, though typically handled by the reverse distributor) are completed accurately.
-
-
Confirmation of Destruction:
-
Obtain a certificate of destruction from the disposal vendor. This document serves as proof that the controlled substance has been rendered non-retrievable in a compliant manner.
-
Retain this certificate with your laboratory's controlled substance records.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Desmethyldiazepam-d5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds such as Desmethyldiazepam-d5. This deuterated analog of a benzodiazepine metabolite requires stringent handling and disposal procedures to mitigate risks of exposure and ensure regulatory compliance. Adherence to these guidelines is critical for personal safety and the integrity of your research.
This compound is harmful if ingested, inhaled, or absorbed through the skin and can cause central nervous system depression.[1] Prolonged or repeated exposure may lead to habituation or addiction.[1] Overexposure can result in drowsiness, light-headedness, and irritability.[1] It is crucial to handle this compound in a controlled laboratory setting with the appropriate safety measures in place.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential when handling this compound. The following table summarizes the required safety measures.
| Control Type | Equipment/Practice | Purpose |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust or vapors. |
| Respiratory Protection | NIOSH/MSHA approved respirator | To be worn to prevent inhalation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., heavy rubber gloves) | To prevent skin absorption.[1] |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or dust.[1] |
| Body Protection | Suitable protective clothing/lab coat | To prevent contamination of personal clothing.[1] |
| Foot Protection | Rubber boots | Recommended, especially during spill cleanup.[1] |
Procedural Guidance for Safe Handling and Disposal
A systematic workflow is critical to minimize the risk of exposure and contamination from receipt of the compound to its final disposal.
Experimental Protocols
While specific experimental use will vary, this compound is often employed as an internal standard for the quantification of nordiazepam in biological samples by GC- or LC-MS.[2] When preparing solutions, especially in flammable solvents like methanol, all work should be conducted in a fume hood, away from ignition sources.
First Aid Procedures
In the event of exposure, immediate action is critical:
-
Ingestion: If the person is conscious, wash out their mouth with water.[1]
-
Skin/Eye Contact: Flush with copious amounts of water for at least 15 minutes.[1]
-
Inhalation: Remove the individual to fresh air.[1]
In all cases of exposure, seek immediate medical attention.[1]
Disposal Plan
This compound is a Schedule IV controlled substance.[1][2] Therefore, its disposal is regulated.
-
Waste Disposal: All waste material should be collected in a sealed and properly labeled container. Contact the Drug Enforcement Administration (DEA) for specific guidance on the disposal of controlled substances.[1]
-
General Guidance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[1] For general laboratory chemical waste that is not on a specific "flush list," the FDA recommends mixing the substance with an unappealing material like cat litter or used coffee grounds, placing it in a sealed container, and then disposing of it in the trash.[3] However, due to its controlled status, direct consultation with regulatory bodies is mandatory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
